2,7-Dichloro-9H-carbazole
Description
Significance of the Carbazole (B46965) Core in Organic Electronics and Photonics
The carbazole structure, a tricyclic aromatic amine with a pyrrole (B145914) ring fused between two benzene (B151609) rings, is a privileged scaffold in materials science. emu.edu.tr Its inherent properties make it a highly attractive building block for several reasons:
Excellent Hole-Transporting Properties: The nitrogen atom within the pyrrole ring imparts a strong electron-donating (p-type) nature to the molecule, facilitating efficient hole injection and transport. mdpi.commdpi.com This makes carbazole derivatives ideal for use as hole-transport layers (HTLs) in electronic devices. mdpi.com
High Thermal and Chemical Stability: The rigid, fused-ring aromatic system provides exceptional stability against heat and chemical degradation, a crucial factor for the longevity and reliability of organic electronic devices. mdpi.commdpi.com
Tunable Electronic Structure: The carbazole core can be easily functionalized at multiple sites (positions 2, 3, 6, 7, and 9). mdpi.com This synthetic accessibility allows researchers to systematically modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's bandgap, emission color, and charge-carrier mobility. mdpi.com
High Photoluminescence Quantum Yield (PLQY): Many carbazole-based materials exhibit strong fluorescence, making them suitable for use as emitters in OLEDs. mdpi.com The rigid and planar structure helps to minimize non-radiative decay pathways, leading to efficient light emission.
Importance of the 2,7-Disubstitution Pattern in Carbazole Chemistry
While the carbazole core itself is advantageous, the specific points of attachment for functional groups significantly influence the final properties of the material. The 2,7-disubstitution pattern offers distinct benefits over other arrangements, such as the more common 3,6-disubstitution.
The primary advantage of the 2,7-linkage is the creation of a more linear and extended π-conjugation pathway along the polymer backbone or across the small molecule. 140.122.64 This contrasts with the 3,6-substitution pattern, where the conjugation is disrupted, leading to different electronic behaviors. 140.122.64 Key consequences of the 2,7-disubstitution include:
Enhanced Charge Carrier Mobility: The extended conjugation in 2,7-linked carbazoles often leads to higher hole mobilities compared to their 3,6-isomers. mdpi.com For instance, studies have shown that hole mobilities in 2,7-substituted materials can be nearly double those of their 3,6-substituted counterparts. mdpi.com
Red-Shifted Absorption: The longer effective conjugation length in 2,7-derivatives typically results in a red-shifted absorption spectrum, meaning they absorb light at longer wavelengths. 140.122.64
Different Electrochemical Behavior: The substitution pattern directly impacts the material's energy levels. Comparative studies have revealed different HOMO energy levels for 2,7- and 3,6-disubstituted carbazoles, which is a critical parameter for aligning energy levels in multilayer devices like solar cells. researchgate.net For example, one study reported HOMO levels of -4.7 eV for a 2,7-disubstituted derivative versus -5.1 eV for the 3,6-isomer. researchgate.net
Despite these electronic advantages, a practical consideration is that 3,6-disubstituted carbazoles can sometimes exhibit better solubility and pore-filling capabilities in certain device architectures due to their molecular shape. mdpi.comresearchgate.net However, for applications where charge transport is paramount, the 2,7-pattern is often superior. mdpi.com
| Property | 2,7-Disubstitution | 3,6-Disubstitution | Reference |
|---|---|---|---|
| π-Conjugation | More linear and extended | Disrupted conjugation path | 140.122.64 |
| Hole Mobility | Higher | Lower | mdpi.com |
| HOMO Energy Level (Example) | -4.7 eV | -5.1 eV | researchgate.net |
| Device Performance (Example) | Higher PCE in some PSCs due to better hole mobility and energy alignment. | Higher PCE in some ssDSSC due to better solubility and pore filling. | mdpi.comresearchgate.net |
Overview of Research Trajectories for 2,7-Dichloro-9H-carbazole and its Functionalized Analogues
This compound serves as a vital and versatile building block for the synthesis of more complex, high-performance organic materials. 140.122.64lookchem.com The chlorine atoms at the 2 and 7 positions are excellent leaving groups for various cross-coupling reactions, making this compound a key precursor for a wide range of functionalized analogues.
Key research directions involving this compound include:
Synthesis of Poly(2,7-carbazole)s: It is a monomer used in the synthesis of poly(2,7-carbazole)s, a class of conjugated polymers investigated for their use in OLEDs and OPVs. ossila.comnii.ac.jp These polymers benefit from the linear conjugation of the 2,7-linkage, leading to materials with good charge transport and stable blue emission. nii.ac.jpresearchgate.net
Precursor for Small Molecule Synthesis: The compound is used in palladium-catalyzed C-N or C-C bond formation reactions to create a variety of small molecules. 140.122.64 By replacing the chloro groups with arylamines or other functional moieties, researchers can synthesize novel hole-transporting and emissive materials for OLEDs. 140.122.64nih.gov
Development of Hole-Transport Materials (HTMs): Functionalized derivatives of this compound are developed as HTMs for perovskite solar cells (PSCs). For example, it can be converted to 9H-carbazole-2,7-diamine, which is then further functionalized to create HTMs with optimized energy levels for efficient charge extraction from the perovskite layer.
Creation of Ambipolar Materials: Research has shown that certain 2,7-disubstituted carbazole derivatives, synthesized from precursors like 2,7-dihalocarbazoles, can exhibit ambipolar conductive behavior, meaning they can transport both holes and electrons. 140.122.64 This property is highly desirable for simplifying device structures in OLEDs.
The synthesis of 2,7-dihalocarbazoles, including the dichloro- and more commonly the dibromo-analogue, often involves a multi-step process starting from a substituted biphenyl, followed by nitration and a reductive cyclization (e.g., Cadogan reaction). nih.govresearchgate.netgoogle.com The development of more efficient and scalable synthetic routes to these precursors remains an active area of research to lower the cost of high-performance carbazole-based materials. researchgate.netgoogle.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 102871-58-9 | lookchem.com |
| Molecular Formula | C₁₂H₇Cl₂N | lookchem.comchemsrc.com |
| Molecular Weight | 236.10 g/mol | lookchem.comchemsrc.com |
| Melting Point | 204 °C | lookchem.com |
| Boiling Point (Predicted) | 420.0 ± 25.0 °C | lookchem.com |
| Density (Predicted) | 1.476 ± 0.06 g/cm³ | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKIBPKVYOEUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476958 | |
| Record name | Carbazole, 2,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102871-58-9 | |
| Record name | Carbazole, 2,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,7 Dichloro 9h Carbazole and Its Derivatives
Classical Chlorination Approaches to 2,7-Dichloro-9H-carbazole
Direct chlorination of the carbazole (B46965) nucleus represents a traditional and straightforward approach to obtaining chlorinated derivatives. Various chlorinating agents have been employed to achieve this transformation, with the regioselectivity of the reaction being a critical consideration.
One of the most common reagents for the chlorination of aromatic compounds, including carbazole, is N-Chlorosuccinimide (NCS) . thieme-connect.comresearchgate.net The reaction of carbazole with NCS can lead to a mixture of chlorinated products. For instance, the use of NCS in different solvent systems has been reported to yield 3-chloro-9H-carbazole, albeit sometimes in low yields. thieme-connect.com The reaction conditions, such as the choice of solvent and temperature, play a significant role in the outcome and yield of the chlorination. thieme-connect.comthieme-connect.com For example, a convenient method for the chlorination of special aromatic compounds using NCS has been reported, highlighting its utility for substrates that are otherwise difficult to chlorinate. thieme-connect.com
Sulfuryl chloride (SO₂Cl₂) is another effective reagent for the chlorination of carbazoles. vulcanchem.comdatapdf.com It is known to be a versatile reagent capable of chlorinating a wide range of aromatic compounds. datapdf.com Depending on the reaction conditions and stoichiometry, sulfuryl chloride can be used to introduce one or more chlorine atoms onto the carbazole ring. vulcanchem.comdatapdf.com For example, it has been used to produce 3-chlorocarbazole (B1214643) from carbazole. datapdf.com
Other chlorinating agents like 1-chlorobenzotriazole have also been shown to be highly efficient for the nuclear chlorination of carbazole and its derivatives. This reagent allows for mono-, di-, and tetra-chlorination with high yields at ambient temperatures, depending on the molar ratio of the reactants. rsc.org The use of chlorine gas in glacial acetic acid has also been explored as a chlorinating reagent for carbazoles. researchgate.net
The following table summarizes the use of different chlorinating agents for carbazole:
| Chlorinating Agent | Product(s) | Key Observations | Reference(s) |
| N-Chlorosuccinimide (NCS) | 3-Chloro-9H-carbazole | Yields can be variable depending on the solvent system. thieme-connect.com | thieme-connect.comresearchgate.netthieme-connect.com |
| Sulfuryl chloride (SO₂Cl₂) | 3-Chlorocarbazole, Polychlorinated carbazoles | Versatile reagent for chlorination. datapdf.com | vulcanchem.comdatapdf.com |
| 1-Chlorobenzotriazole | Mono-, di-, and tetra-chlorocarbazoles | Highly efficient, high yields at room temperature. rsc.org | rsc.org |
| Chlorine in acetic acid | Chlorocarbazoles | A classical method for chlorination. | researchgate.net |
It is important to note that direct chlorination often leads to a mixture of isomers, and the separation of the desired this compound can be challenging. Therefore, more regioselective methods are often preferred for its synthesis.
Precursor-Based Halogenation and Functionalization Strategies
To overcome the regioselectivity challenges of direct chlorination, precursor-based synthetic routes are often employed. These methods involve the synthesis of a substituted precursor that can then be converted to the desired 2,7-disubstituted carbazole.
A well-established method for the synthesis of carbazoles is the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. nih.gov This strategy allows for precise control over the substitution pattern on the final carbazole ring system. For the synthesis of 2,7-dihalo-9H-carbazoles, a key intermediate is a suitably substituted 2-nitrobiphenyl.
For instance, the synthesis of 2,7-dibromo-9H-carbazole has been achieved starting from 4,4'-dibromo-2-nitro-biphenyl. chemicalbook.com The reductive cyclization of this precursor, often using a reagent like triphenylphosphine (B44618) (PPh₃) in a high-boiling solvent such as 1,2-dichlorobenzene, leads to the formation of the carbazole ring with the bromine atoms at the desired 2 and 7 positions. chemicalbook.comscispace.com This method provides a high yield of the target 2,7-dibromo-9H-carbazole. chemicalbook.com
Recent advancements have also explored the use of catalysts like MoO₂Cl₂(dmf)₂ in the presence of PPh₃ for the cyclization of various disubstituted nitrobiphenyls to afford carbazole derivatives in good yields. nih.gov The mechanism likely involves the formation of an active molybdenum species that facilitates the redox process required for cyclization. nih.gov
Once 2,7-dibromo-9H-carbazole is synthesized, the bromine atoms can serve as versatile handles for further functionalization through various cross-coupling reactions. This approach allows for the introduction of a wide range of substituents at the 2 and 7 positions.
While direct halogen exchange from bromine to chlorine on the carbazole ring is not a commonly reported high-yield reaction, the bromo-substituents are excellent precursors for introducing other functional groups. For example, 2,7-dibromo-9H-carbazole can be N-functionalized and then subjected to cross-coupling reactions to introduce aryl or other groups at the 2 and 7 positions.
It is important to note that while this section focuses on routes from 2,7-dibromo-9H-carbazole, the initial synthesis of this precursor is a key step in accessing functionalized 2,7-carbazoles. The reductive cyclization of 4,4'-dibromo-2-nitro-biphenyl remains a critical method for obtaining the 2,7-dihalogenated carbazole scaffold. chemicalbook.com
Modern and Green Synthetic Methodologies for 2,7-Carbazole Scaffolds
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the construction of carbazole scaffolds, with a focus on green and efficient processes. These modern techniques offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance. rsc.orgresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of N-alkyl-2,7-dihalocarbazoles. tacr.czgrowkudos.com An efficient one-pot synthesis involves the simultaneous N-alkylation and cyclization of appropriately substituted biphenyls under microwave irradiation. This approach provides a rapid and efficient route to 2,7-dihalocarbazole derivatives, which are valuable intermediates for the synthesis of more complex functional molecules. The use of microwave heating can significantly reduce reaction times, making it a more sustainable and efficient method. organic-chemistry.org
A notable application of microwave-assisted synthesis is in the palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org The use of a magnetically recoverable palladium nanocatalyst supported on biochar under microwave irradiation demonstrates a green approach, with a drastic reduction in reaction times and excellent compatibility with various functional groups. organic-chemistry.org
Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, enabling the direct functionalization of C-H bonds and offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. chim.itsnnu.edu.cn This strategy has been extensively used for the regioselective modification of the carbazole nucleus. bohrium.comresearchgate.net Various transition metals, including palladium, ruthenium, rhodium, cobalt, and copper, have been employed to catalyze a wide range of C-H functionalization reactions on the carbazole scaffold, such as arylation, alkylation, alkenylation, acylation, and halogenation. chim.itbohrium.com
A significant challenge in C-H functionalization is achieving regioselectivity. chim.it The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, has been a successful strategy to control the site of functionalization. chim.itnih.gov For instance, a pyridin-2-yl group at the N-9 position of carbazole can direct the regioselective C1 and C8 diacetoxylation using a ruthenium catalyst. acs.org Similarly, directing group-assisted C-H activation has been used to install succinimide (B58015) groups at the C-1 position of the carbazole moiety. nih.gov
Dual catalytic systems, combining a transition metal catalyst with a photoredox catalyst, have also been developed for the C-H functionalization of carbazoles under visible light irradiation, representing a milder and more sustainable approach. researchgate.netbeilstein-journals.org For example, a dual palladium-photoredox system has been used for the C-1 selective arylation and acylation of N-protected carbazoles. researchgate.net
| Metal Catalyst | Directing Group | Reaction Type | Position(s) Functionalized | Ref. |
| Ruthenium | Pyridin-2-yl | Acetoxylation | C1, C8 | acs.org |
| Palladium | N-Protecting Group | Arylation/Acylation | C1 | researchgate.net |
| Rhodium | - | C-H Amination | - | organic-chemistry.org |
| Iridium | - | Dehydrogenative Cyclization | - | acs.org |
| Copper | Picolinamide | C-H Amination | - | acs.org |
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Ullmann couplings are particularly important for the synthesis and derivatization of carbazoles, especially for introducing substituents at the 2- and 7-positions.
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. nih.gov It is widely used for the synthesis of 2,7-diarylcarbazoles. researchgate.net The synthesis of 2,7-dibromo-9H-carbazole provides a key intermediate that can undergo Suzuki-Miyaura coupling with various arylboronic acids to yield a diverse range of 2,7-disubstituted carbazole derivatives. researchgate.netencyclopedia.pub This reaction is also a key step in the synthesis of conjugated poly(2,7-carbazole)s, which are of interest for their optoelectronic properties. nih.gov The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents. nih.gov
The Ullmann coupling reaction, traditionally a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol, is another important tool for carbazole derivatization. researchgate.netscribd.com It is particularly useful for forming C-N bonds to create N-arylcarbazoles and for synthesizing diaryl ethers. researchgate.netnih.gov A visible light-mediated Ullmann-type C-N coupling between carbazole derivatives and aryl iodides has been developed, using a combination of an iridium photocatalyst and a copper salt, allowing the reaction to proceed under mild conditions. nih.gov The Ullmann reaction has been employed in the synthesis of 2,7-disubstituted carbazoles, for example, by coupling 2,7-dimethoxycarbazoles with porphyrins. researchgate.net
| Reaction | Catalyst | Reactants | Bond Formed | Key Features | Ref. |
| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compound + Aryl halide/triflate | C-C | Mild conditions, high functional group tolerance | nih.govnih.gov |
| Ullmann Coupling | Copper or Copper/Photocatalyst | Aryl halide + Amine/Alcohol | C-N, C-O | Forms C-N and C-O bonds, can be light-mediated | researchgate.netnih.gov |
Polymerization and Oligomerization Studies of 2,7 Carbazole Based Monomers
Homopolymerization of 2,7-Dihalo-9H-carbazole Monomers
Homopolymers of 2,7-dihalo-9H-carbazole are typically synthesized through methods that facilitate the formation of a poly(p-phenylene)-like structure, which is crucial for achieving extended π-conjugation. electrochemsci.org
The Yamamoto coupling reaction is a key method for the homopolymerization of N-alkyl-2,7-dihalocarbazole monomers. researchgate.net This reductive polymerization process typically utilizes a nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in the presence of a ligand like 2,2'-bipyridyl. google.com The reaction effectively couples the dihalo-carbazole units to form the corresponding homopolymer. researchgate.netresearchgate.net For instance, poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC) has been successfully synthesized using this method, resulting in a polymer with strong blue photoluminescence. researchgate.net
The choice of the halogen on the monomer is important, with diiodo derivatives often being more reactive than dichloro or dibromo counterparts, which can be advantageous for achieving higher molecular weight polymers. tandfonline.com The synthesis of these N-alkyl-2,7-dihalocarbazole monomers can be achieved through various routes, including the Cadogan-Sundberg ring closure followed by N-alkylation. researchgate.netresearchgate.net
Table 1: Examples of Homopolymerization of 2,7-Dihalo-9H-carbazole Monomers via Yamamoto Coupling
| Monomer | Polymerization Conditions | Resulting Polymer | Reference |
|---|---|---|---|
| N-alkyl-2,7-dichlorocarbazole | Ni(COD)₂, 2,2'-bipyridyl, DMF | Poly(N-alkyl-2,7-carbazole) | google.com |
| N-(2-ethylhexyl)-2,7-dichlorocarbazole | Ni(COD)₂, 2,2'-bipyridyl, triphenylphosphine (B44618), zinc | Poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC) | researchgate.net |
| N-alkyl-2,7-dihalogenocarbazoles | NiCl₂, 2,2'-bipyridine, triphenylphosphine, zinc | Poly(N-alkyl-2,7-carbazole) | researchgate.net |
Electropolymerization offers a direct method to synthesize and deposit poly(2,7-carbazole) films onto conductive substrates. mdpi.com This technique involves the anodic oxidation of carbazole (B46965) monomers in an electrolyte solution, leading to the formation of a polymer film on the electrode surface. mdpi.commdpi.com The properties of the resulting polymer film, such as its thickness, morphology, and electroactivity, can be controlled by parameters like the monomer concentration, applied potential, and solvent. mdpi.com
For instance, the electropolymerization of 2,7-bis(2-thienyl)-N-methylcarbazole and 2,7-bis(3,4-ethylenedioxythiophene)-N-methylcarbazole has been shown to produce electroactive and multicolored electrochromic films. electrochemsci.org The oxidation potential required for polymerization is influenced by the substituents on the carbazole core. electrochemsci.org While 3,6-disubstituted carbazoles are more commonly electropolymerized due to the higher reactivity of these positions, 2,7-linked polymers are noted for their more extended conjugation. mdpi.comacs.org
Table 2: Electropolymerization of Carbazole Derivatives
| Monomer | Substrate | Electrolyte | Resulting Polymer Film | Key Findings | Reference |
|---|---|---|---|---|---|
| Carbazole | Indium Tin Oxide (ITO) | 0.1 M TBAPF₆/DCM | Polycarbazole | Transparent at -0.3 V, green at 0.2 V, and bluish at 1.3 V. | dergipark.org.tr |
| 2,7-bis(2-thiophene)-N-methylcarbazole (BTC) | Not specified | Not specified | PBTC | Showed excellent polymerization and redox activity. | electrochemsci.org |
| 2,7-bis(2,3,4-ethylenedioxythiophene)-N-methylcarbazole (BEC) | Not specified | Not specified | PBEC | Lower oxidation potential and narrower band gap compared to PBTC. | electrochemsci.org |
Copolymerization Strategies for 2,7-Carbazole-Based Materials
Copolymerization is a versatile strategy to tune the properties of 2,7-carbazole-based materials for specific applications. By incorporating different monomer units, it is possible to modify the electronic and optical characteristics of the resulting polymers. nih.govmdpi.com
In donor-acceptor (D-A) copolymers, the electron-rich 2,7-carbazole unit acts as the donor, while an electron-deficient moiety serves as the acceptor. nih.govacs.org This architecture leads to intramolecular charge transfer (ICT) interactions, which can significantly lower the bandgap of the polymer and extend its absorption into the visible and near-infrared regions of the solar spectrum. acs.orgscispace.com The synthesis of these copolymers is often achieved through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. acs.orgscispace.com
The properties of D-A copolymers can be finely tuned by selecting different acceptor units. nih.gov For example, copolymers of 2,7-carbazole with acceptor units like benzothiadiazole have shown promise in organic solar cells. nih.govikm.org.my The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be adjusted by varying the strength of the donor and acceptor moieties, which is crucial for optimizing device performance. acs.org
Both alternating and random copolymer architectures have been explored for 2,7-carbazole-based materials. google.comacs.org In alternating copolymers, the donor and acceptor units are arranged in a regular, repeating sequence along the polymer chain. acs.orgrsc.org This regular structure can lead to well-defined properties. Suzuki and Stille couplings are common methods for synthesizing alternating copolymers from appropriately functionalized monomers. google.comresearchgate.net
Random copolymers, on the other hand, have a statistical distribution of the different monomer units. google.comacs.org Yamamoto coupling of a mixture of dihalo-monomers is a typical method for preparing random copolymers. google.com The random incorporation of different units can be a useful strategy to disrupt chain packing and improve solubility, or to create materials with broad absorption profiles by combining multiple chromophores. lnu.edu.cnresearchgate.net For instance, random copolymers of fluorene (B118485) and carbazole have been synthesized for use in blue light-emitting diodes, where the carbazole content influences the electronic properties. acs.org
The choice of the acceptor unit is critical in determining the properties of 2,7-carbazole-based D-A copolymers.
Bithiazole: Bithiazole is an electron-deficient unit that has been incorporated into copolymers with 2,7-carbazole to create low-bandgap materials for organic solar cells. scispace.com These copolymers exhibit broad absorption in the visible spectrum. scispace.com The synthesis is typically carried out via Stille coupling polymerization. scispace.com
Benzothiadiazole: Benzothiadiazole is a widely used acceptor unit in D-A copolymers for photovoltaic applications. nih.govikm.org.my Copolymers of 2,7-carbazole and benzothiadiazole, such as PCDTBT, have demonstrated high power conversion efficiencies in solar cells. ikm.org.myscispace.com The deep HOMO energy level of these copolymers contributes to high open-circuit voltages in devices. ikm.org.my The properties of these copolymers can be further tuned by introducing different side chains or by creating random copolymers with other acceptor units. lnu.edu.cnresearchgate.net
Macromolecular Architecture and Topological Effects in 2,7-Carbazole Polymers
Synthesis of Conjugated Microporous Polymers (CMPs) and Polymers of Intrinsic Microporosity (PIMs) with Carbazole Units
Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a robust, porous network. researchgate.net These materials are typically synthesized as insoluble and unprocessable powders, but techniques like electropolymerization allow for the creation of thin films with controllable thickness. researchgate.net The resulting films exhibit high porosity, facilitated exciton (B1674681) delocalization, and efficient electron transfer. researchgate.net
Carbazole-based building blocks are frequently used in the synthesis of CMPs due to their excellent chemical and environmental stability. researchgate.net The incorporation of carbazole units can lead to more stable polarizations and enhanced carrier mobility. researchgate.net One strategy for creating porous polymers involves the oxidative coupling polymerization of carbazole-containing monomers. sci-hub.se This method is advantageous as it does not require pre-functionalization of the monomer with groups like halides or boronic acids. sci-hub.se For instance, microporous polycarbazoles with Brunauer–Emmett–Teller (BET) specific surface areas ranging from 510 to 1430 m²/g have been synthesized, demonstrating significant gas uptake capacities. sci-hub.se
Electropolymerization is another powerful technique for generating CMPs. acs.org For example, a CMP synthesized from 4,4',4''-tris(carbazol-9-yl)-triphenylamine (TCTA) and N-(2-cyanoethyl)-pyrrole (NCP) can be functionalized for specific applications like uranium extraction from seawater. acs.org While carbazole itself typically only forms dimers upon electrochemical polymerization, incorporating it into monomers with multiple polymerization sites allows for the formation of porous polymer structures. rsc.org
Polymers of Intrinsic Microporosity (PIMs) represent another class of porous materials. bohrium.com The synthesis of PIMs often involves monomers with rigid and contorted structures that cannot pack efficiently in the solid state, thus creating interconnected voids. Carbazole's rigid structure makes it a suitable component for PIMs. bohrium.compolyu.edu.hk
Table 1: Properties of Carbazole-Based Conjugated Microporous Polymers
| Monomer(s) | Polymerization Method | BET Surface Area (m²/g) | Key Findings |
|---|---|---|---|
| Carbazolyl-bearing 2D and 3D conjugated cores | Oxidative Coupling Polymerization | 510 - 1430 | Resulting polymers show permanent porosity and significant gas adsorption. sci-hub.se |
| 4,4',4''-tris(carbazol-9-yl)-triphenylamine (TCTA) and N-(2-cyanoethyl)-pyrrole (NCP) | Electropolymerization | Not specified | Functionalized polymer demonstrates potential for efficient and selective uranyl adsorption. acs.org |
| Bis-thiophene-carbazole bis-adducts | Electrochemical Polymer Deposition | Not specified | The spacer between carbazole units influences electrochemical behavior and porosity. rsc.org |
Hyperbranched Carbazole-Based Polymers
Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. The introduction of hyperbranched architectures in carbazole-based polymers can suppress aggregation and improve luminescent properties. nycu.edu.twacs.org
One approach to synthesizing hyperbranched carbazole-based polymers is through a one-pot Suzuki polycondensation reaction using an "A3 + B2" monomer system. rsc.org This method offers a facile route to low-cost, hyperbranched polymers that can be used as hole-transporting materials in devices like perovskite solar cells. rsc.org For instance, a hyperbranched polymer (HB-Cz) demonstrated superior hole-transporting properties and surface smoothing effects compared to its linear counterparts. rsc.org
Copolymerization with kinked and hyperbranched carbazole units has been shown to decrease aggregation phenomena in polyfluorenes. nycu.edu.twacs.org These polymers exhibit excellent thermal stability and are promising blue light-emitting materials with high quantum efficiencies. nycu.edu.twacs.org The hyperbranched structure can also effectively suppress chain distortion and aggregation, promoting efficient energy transfer in polymer light-emitting devices. rsc.org
Table 2: Examples of Hyperbranched Carbazole-Based Polymers and Their Properties
| Polymer Synthesis Approach | Key Features | Application |
|---|---|---|
| "A3 + B2" one-pot Suzuki polycondensation | Low-cost, facile synthesis | Hole-transporting material in perovskite solar cells. rsc.org |
| Copolymerization of kinked and hyperbranched carbazole units with fluorene | Suppressed aggregation, high thermal stability, improved luminescent properties | Blue light-emitting materials. nycu.edu.twacs.org |
| One-pot Suzuki coupling of fluorene-alt-carbazole branches with a spiro-core | High thermal stability, good amorphous film morphology | Sunlight-style white polymer light-emitting devices. rsc.org |
Comparative Analysis of Carbazole Connectivity in Polymer Synthesis
The point of linkage between carbazole units in a polymer chain has a profound impact on the material's structural and electronic properties. The most common linkages are at the 2,7-, 3,6-, and 1,8-positions of the carbazole ring.
Structural and Electronic Distinctions Between Poly(2,7-carbazole)s, Poly(3,6-carbazole)s, and Poly(1,8-carbazole)s
Poly(2,7-carbazole)s are known for their more linear structure, which leads to better organization and an extended conjugation length. mdpi.com This results in a lower band gap compared to their 3,6-linked counterparts, making them particularly interesting for applications in organic field-effect transistors (OFETs) and bulk-heterojunction (BHJ) solar cells. mdpi.com The synthesis of conjugated poly(2,7-carbazole)s was historically challenging due to the lower reactivity of the 2,7-positions compared to the highly activated 3,6-positions. bohrium.com However, advances in metal-catalyzed polycondensation methods have enabled the synthesis of well-defined poly(2,7-carbazole)s. bohrium.com
Poly(3,6-carbazole)s were among the first conjugated carbazole polymers to be developed due to the high reactivity of the 3,6-positions. rsc.org However, these polymers often suffer from a lower degree of conjugation and lower molecular weights, which can limit their performance in electronic devices. mdpi.com
Poly(1,8-carbazole)s are the least studied among the three isomers. mdpi.com They are considered to be less planar than both the 2,7- and 3,6-linked polymers. mdpi.com The conjugation connectivity in 1,8-carbazole-based polymers is essentially similar to that of 3,6-carbazole polymers. emu.edu.tr However, poly(1,8-carbazole)s have been found to exhibit properties that combine aspects of both poly(3,6-carbazole)s (in terms of connectivity pattern) and poly(2,7-carbazole)s (in terms of effective conjugation length). rsc.org
Impact of Connectivity on Polymer Chain Linearity and Crystallinity
The connectivity of the carbazole units directly influences the linearity and potential for crystallinity in the resulting polymer. Poly(2,7-carbazole)s, with their opposing linkage points, tend to form more linear and rigid polymer backbones. mdpi.com This linearity can facilitate closer chain packing. For example, a polyimide derived from a 2,7-carbazole diamine exhibited a smaller d-spacing and higher density compared to other polyimides, indicating more efficient chain packing and improved barrier properties. mdpi.com
In contrast, the 3,6-linkage results in a more kinked polymer chain, which can disrupt packing and lead to more amorphous materials. While this can be beneficial for solubility, it can be detrimental to charge transport in some applications.
The linearity of the polymer chain also affects its electronic properties. The more linear backbone of poly(2,7-carbazole)s allows for a greater effective conjugation length, which is reflected in their lower band gaps. mdpi.com The crystallinity of carbazole-based polymers is also influenced by the side chains attached to the nitrogen atom. For instance, in poly(N-vinylcarbazole), the bulky carbazole units directly attached to the polymer backbone make the chain extremely rigid. researchgate.net The introduction of flexible alkyl linkers can increase the free volume and alter the packing of the polymer chains. researchgate.net In direct arylation polycondensation, 3,6-dibromocarbazole (B31536) was found to be the most suitable for producing linear, soluble polymers, while 2,7-dibromocarbazole tended to produce cross-linked, insoluble gels. rsc.org This highlights how the reactivity of different positions can influence the final polymer structure.
Table 3: Comparison of Poly(carbazole) Isomers
| Property | Poly(2,7-carbazole)s | Poly(3,6-carbazole)s | Poly(1,8-carbazole)s |
|---|---|---|---|
| Chain Structure | More linear and rigid mdpi.com | More kinked | Less planar than 2,7- and 3,6-isomers mdpi.com |
| Conjugation Length | Extended mdpi.com | Limited mdpi.com | Similar effective conjugation to 2,7-isomers rsc.org |
| Band Gap | Lower mdpi.com | Higher | - |
| Synthesis | Historically challenging, now accessible via metal-catalyzed polycondensation bohrium.com | Easier to polymerize due to high reactivity of 3,6-positions mdpi.com | Least developed mdpi.com |
| Potential Applications | OFETs, BHJ solar cells mdpi.com | General conducting polymer applications | Photoresponsive organic field-effect transistor memories mdpi.com |
Electronic and Optoelectronic Properties of 2,7 Carbazole Derivatives and Polymers
Electronic Structure and Energy Level Alignment in 2,7-Carbazole Systems
The electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical determinant of a material's suitability for optoelectronic applications. These energy levels dictate charge injection and transport capabilities and influence the open-circuit voltage in photovoltaic devices.
The presence of electron-withdrawing halogen substituents, such as chlorine, on the carbazole (B46965) framework systematically lowers both the HOMO and LUMO energy levels. smolecule.com Computational analyses on halogenated carbazoles indicate that while the HOMO is primarily localized on the carbazole π-system, its energy is stabilized (lowered). smolecule.com This effect is crucial for designing materials with deep HOMO levels, which can improve air stability and lead to higher open-circuit voltages in solar cells. acs.org
In copolymers, the HOMO energy level is largely determined by the electron-donating carbazole moiety, while the LUMO level is more influenced by the nature of the electron-accepting comonomer. scilit.com For instance, poly(N-aryl-2,7-carbazole) derivatives exhibit HOMO energy levels ranging from -5.28 eV to -5.70 eV. nii.ac.jp The introduction of a triphenylamino group can raise the HOMO level to the higher end of this range, while a phenyl-diphenylsilyl group tends to lower it. nii.ac.jp
A blue-emitting poly(2,7-carbazole) with a naphthyl substituent at the N-position (PNCz), derived from a 2,7-dichloro-9-naphthyl-carbazole monomer, was found to have a HOMO level of -5.50 eV. psu.edu The optical band gap for this polymer was estimated to be 2.72 eV from the absorption edge. psu.edu
Table 1: Experimentally Determined Energy Levels of Selected 2,7-Carbazole Polymers
| Polymer/Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
|---|---|---|---|---|
| Poly(N-aryl-2,7-carbazoles) | -5.28 to -5.70 | - | 2.87 to 2.94 | nii.ac.jp |
Note: LUMO for PNCz is calculated from HOMO and optical band gap.
Band gap engineering is a key strategy for tuning the optical and electronic properties of conjugated polymers for specific applications, such as matching the absorption spectrum to the solar spectrum in photovoltaics. In donor-acceptor (D-A) type copolymers, the band gap can be effectively tuned by modifying the electron-donating or electron-accepting units. acs.org
For 2,7-carbazole-based copolymers, alternating the carbazole donor with various electron-accepting moieties allows for precise control over the band gap. scilit.com The introduction of chlorine atoms on the acceptor unit in D-A polymers has been shown to deepen HOMO energy levels, which is beneficial for increasing the open-circuit voltage of solar cells. acs.org This strategy, combined with the favorable properties of the 2,7-carbazole linkage, has led to the development of low-band-gap polymers for high-performance solar cells. mdpi.comscilit.com
For example, copolymers of 2,7-carbazole and oligothiophene units linked by vinylene groups have been developed as photoactive materials. By altering the oligothiophene acceptor, the electronic properties and band gap can be systematically adjusted. researchgate.net Similarly, copolymers incorporating benzothiadiazole as the acceptor unit with a 2,7-carbazole donor are among the most promising materials for organic solar cells. acs.org The resulting polymers often have narrower bandgaps compared to their 3,6-carbazole counterparts. mdpi.com
Photophysical Characteristics of 2,7-Carbazole Derivatives and Polymers
The photophysical properties of 2,7-carbazole derivatives, including their absorption and emission behavior, are central to their use in light-emitting diodes (OLEDs) and other photonic devices.
N-alkyl-2,7-dichlorocarbazole can be used as a monomer to synthesize homopolymers via Yamamoto coupling. researchgate.net The resulting poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC) exhibits strong and pure blue photoluminescence, with a peak at 437 nm in the solid state, and shows no evidence of excimer formation, which is often a cause of reduced efficiency and color instability in polymer light-emitting diodes. researchgate.net Another polymer, PNCz, synthesized from a chlorinated precursor, shows an absorption maximum at 390 nm and an intense blue photoluminescence peak at 428 nm in the film state. psu.edu
Studies on carbazole dyes with chlorine substituents have shown that the introduction of additional chlorine atoms does not significantly shift the absorption and fluorescence band positions. nih.gov For instance, in chloroform (B151607), the shift is only about 8 nm for absorption and 5 nm for fluorescence when comparing mono- and di-chlorinated derivatives. nih.gov The absorption spectra of 2,7-carbazolenevinylene-based derivatives are characterized by a strongly allowed S1 ← S0 electronic transition polarized along the long axis of the molecule. nih.gov
Table 2: Photophysical Properties of Selected 2,7-Carbazole Polymers in Film State
| Polymer | Absorption λmax (nm) | Emission λmax (nm) | Emission Color | Source |
|---|---|---|---|---|
| PEHC | - | 437 | Blue | researchgate.net |
Upon photoexcitation, bound electron-hole pairs known as excitons are formed. The dynamics of these excitons—their diffusion, dissociation, and recombination—are fundamental to the operation of optoelectronic devices. In donor-acceptor systems, efficient charge separation at the interface is crucial for photovoltaic applications. rsc.org
Chlorine substitution has been shown to be an effective strategy for improving exciton (B1674681) dissociation and charge transfer. rsc.org Studies on chlorinated D-A conjugated polymers have revealed that chlorination can promote molecular aggregation, which in turn facilitates intermolecular interactions, enhances charge transport, and suppresses charge recombination. rsc.org This leads to more efficient exciton dissociation at the donor-acceptor heterojunction and improved hole transfer efficiency. rsc.org
In 2,7-carbazolenevinylene derivatives, the introduction of certain substituents can induce a charge-transfer character into the first electronic transition. nih.gov While this can be useful for tuning absorption to longer wavelengths, it may also lead to lower fluorescence quantum yields. nih.gov The dynamics of exciton transport in conjugated polymer aggregates are complex, involving different diffusion dimensionalities over time scales from picoseconds to nanoseconds. researchgate.net Understanding and controlling these dynamics is key to optimizing device performance, whether by maximizing exciton diffusion to an interface in solar cells or by minimizing diffusion to quenching sites in OLEDs. frontiersin.org
The photoluminescence quantum yield (PLQY) is a measure of a material's emission efficiency and is a critical parameter for light-emitting applications. A high PLQY indicates that a large fraction of absorbed photons are re-emitted as light.
Poly(2,7-carbazole) derivatives are known for their high PLQY. For example, a polymer with a naphthyl substituent at the N-position (PNCz), synthesized from a 2,7-dichloro-carbazole precursor, exhibited an extremely high fluorescence quantum efficiency of 0.99 in a chloroform solution. psu.edu Monodisperse 2,7-linked carbazole oligomers have also been reported to show nearly quantitative fluorescence quantum yields in solution. researchgate.net
However, the PLQY can be sensitive to the chemical structure. For instance, 2,7-carbazolenevinylene derivatives containing cyano groups exhibit much lower fluorescence quantum yields, which is attributed to the combined effects of steric hindrance and charge-transfer interactions induced by the cyano substituents. nih.gov
Table 3: Fluorescence Quantum Yields of 2,7-Carbazole Derivatives
| Compound/Polymer | Solvent | PLQY | Source |
|---|---|---|---|
| PNCz | Chloroform | 0.99 | psu.edu |
| 2,7-linked carbazole oligomers | Solution | ~1.0 | researchgate.net |
Table of Mentioned Compounds
| Abbreviation/Name | Full Name |
| 2,7-Dichloro-9H-carbazole | This compound |
| PEHC | Poly(N-(2-ethylhexyl)-2,7-carbazole) |
| PNCz | Poly(N-naphthyl-2,7-carbazole) |
| PCP | 2,7-bis(styryl)-9-phenyl-9H-carbazole |
| PCP-CN | 2,7-bis[2-(4-cyanophenyl)vinyl]-9-phenyl-9H-carbazole |
| TCT | 2,7-bis(2-thienylvinyl)-9-(2-ethylhexyl)-9H-carbazole |
| TCT-CN | 2,7-bis[2-(5-cyanothiophen-2-yl)vinyl]-9-(2-ethylhexyl)-9H-carbazole |
| triphenylamino | - |
| phenyl-diphenylsilyl | - |
| benzothiadiazole | - |
| oligothiophene | - |
Thermally Activated Delayed Fluorescence (TADF) Properties in 2,7-Carbazole Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic light-emitting diodes (OLEDs), theoretically enabling 100% internal quantum efficiency without the use of heavy metals. frontiersin.org This process relies on the reverse intersystem crossing (RISC) of non-radiative triplet excitons to the singlet state, which is facilitated by a small energy gap (ΔEST) between the first singlet (S1) and triplet (T1) excited states. nih.gov Carbazole derivatives, known for their high triplet energy, good thermal stability, and hole-transporting properties, are frequently used as donor moieties in the design of TADF emitters. nih.gov
The linkage between donor and acceptor units within a molecule significantly impacts its TADF properties. rsc.org A twisted geometry between the donor and acceptor can lead to a desirable separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a small ΔEST. acs.org For instance, in some phthalimide-based TADF emitters, donor substitution at a phenyl spacer physically separates the HOMO and LUMO, leading to a small ΔEST and efficient TADF emission. acs.org The dihedral angle between the donor and acceptor moieties is a key parameter; an angle closer to 90° reduces the spatial overlap between the HOMO and LUMO. acs.org
Recent research has focused on developing TADF emitters based on 2,7-carbazole derivatives. For example, a multi-resonant TADF (MR-TADF) emitter, 2,7-tBuCzNB, was designed with a twisted second-generation carbazole dendron. rsc.orgchemrxiv.org This design enhances solubility and suppresses aggregation-caused quenching. rsc.orgchemrxiv.org The compound exhibits narrowband green emission and a high photoluminescence quantum yield. rsc.orgchemrxiv.org
In another study, carbazole-based polymers with anthraquinone (B42736) groups as pendant acceptors were synthesized, demonstrating distinct TADF characteristics. frontiersin.org The carbazole-based polymers in this study showed shorter delay lifetimes and lower energy emission compared to fluorene-based analogues. frontiersin.org Non-doped OLEDs using these polymers achieved efficient red emissions, with one carbazole-containing polymer exhibiting a maximum external quantum efficiency of 13.6% and saturated red electroluminescence. frontiersin.org
The strategic introduction of steric hindrance can also optimize TADF properties. A comparative study of two carbazole-based TADF emitters, one with a single free-rotating carbazole and another with two mutually restricted carbazoles, showed that the latter exhibited a smaller ΔEST (0.03 eV compared to 0.10 eV). rsc.org This resulted in significantly higher efficiencies in the corresponding OLED device. rsc.org
Furthermore, pyrimidine-5-carbonitrile has been utilized as an acceptor in donor-acceptor-donor structures with carbazole derivatives to create efficient blue TADF emitters. nih.gov These compounds have shown high reverse intersystem crossing rates and have been used in non-doped sky-blue OLEDs with an external quantum efficiency of 12.8%. nih.gov The modification of substituents on the pyrimidine (B1678525) ring has been shown to influence the TADF properties of these pyrimidine-carbazole emitters. nih.gov
Charge Transport Mechanisms in 2,7-Carbazole-Containing Organic Semiconductors
Hole Transport Properties
Derivatives of 2,7-carbazole are recognized for their excellent hole-transporting capabilities, making them promising materials for various organic electronic applications. tandfonline.comresearchgate.net The linkage position on the carbazole unit significantly influences these properties. Compared to their 3,6-substituted counterparts, 2,7-disubstituted carbazoles generally exhibit higher hole mobilities. 140.122.64 This is attributed to the more extended conjugation network in the 2,7-isomers, which can lead to stronger electronic coupling between molecules and facilitate carrier transport. 140.122.64
Poly(2,7-carbazole)s, in particular, are highlighted as highly promising for p-type transistors and solar cells due to their efficient hole transport. tandfonline.com In perovskite solar cells, for example, a device using a 2,7-carbazole-based polymer (2,7-Cbz-EDOT) as the hole-transporting material (HTM) showed better photovoltaic performance than one based on a 3,6-carbazole polymer. nih.gov This was attributed to a more suitable highest occupied molecular orbital (HOMO) level and higher hole mobility in the 2,7-linked polymer. nih.gov
Studies on small molecule 2,7-carbazole derivatives have also demonstrated their potential as hole-transporting materials. Tetraphenylethylene (TPE)-centered molecules with 2,7-carbazole peripheral groups have been shown to rival their 3,6-carbazole counterparts in hole mobility and hole extraction ability in perovskite solar cells. nih.gov In fact, devices based on these 2,7-carbazole derivatives achieved a high power conversion efficiency of up to 16.74%, surpassing the performance of the well-known HTM Spiro-OMeTAD under the same conditions. nih.gov
The hole mobilities of 2,7-disubstituted carbazole compounds can be orders of magnitude higher than those of the 3,6-disubstituted isomers. 140.122.64 For instance, time-of-flight (TOF) measurements have revealed hole mobilities up to 10⁻⁴ cm² V⁻¹ s⁻¹. 140.122.64 The field dependence of these mobilities typically follows the Poole-Frenkel relationship, which is common for disordered organic systems. 140.122.64
Ambipolar Conductivity Studies of 2,7-Carbazole Derivatives
Several 2,7-disubstituted carbazole derivatives have been found to exhibit ambipolar conductive behavior, meaning they can transport both holes and electrons. 140.122.64 This property is highly desirable for applications in various organic electronic devices. Hole and electron mobilities in some of these ambipolar 2,7-carbazole compounds have been measured to be as high as 10⁻⁴ cm² V⁻¹ s⁻¹. 140.122.64
The introduction of a strong electron-withdrawing group, such as tricyanovinyl, to the carbazole core can induce electron-transporting ability in addition to the inherent hole-transporting properties of the carbazole unit. ktu.edu This creates a "push-pull" system. By further modifying the electron-donating nature of the carbazole, for instance by adding a methoxy (B1213986) group, it is possible to achieve nearly balanced electron and hole mobilities. ktu.edu For one such compound, electron and hole mobilities of 9.3 × 10⁻⁵ and 2.4 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, were recorded. ktu.edu
Research into carbazole derivatives with varying degrees of core substitution has also yielded materials with balanced hole and electron mobility, with values in the range of 4.27 × 10⁻⁶ to 8.42 × 10⁻⁵ cm²/Vs for a star-shaped compound and 6.2 × 10⁻⁷ to 6.2 × 10⁻⁶ cm²/Vs for linear derivatives. researchgate.net Furthermore, stable, purely organic radicals based on a [4-(N-carbazolyl)-2,6-dichlorophenyl]bis(2,4,6-trichlorophenyl)methyl radical adduct have demonstrated ambipolar charge transport properties under ambient conditions, with high electron and hole mobilities reaching up to 10⁻² and 10⁻³ cm²V⁻¹s⁻¹, respectively. researchgate.net
Electrochemical Behavior of 2,7-Carbazole Derivatives and Polymers
Redox Potentials and Oxidative Processes in 2,7-Carbazole Systems
The electrochemical properties of 2,7-carbazole derivatives and polymers are crucial for their application in electronic devices. The linkage at the 2,7-positions generally leads to a more extended π-conjugation compared to 3,6-linked carbazoles, which influences their redox behavior. electrochemsci.orggoogle.com Poly(N-octyl-2,7-carbazole), for instance, exhibits a relatively low oxidation potential of 0.75 V vs Ag/AgCl, which is lower than that of poly(N-alkyl-3,6-carbazole)s, indicating a more delocalized structure in the 2,7-linked polymer. google.com
Cyclic voltammetry studies have shown that poly(2,7-carbazole)s undergo reversible oxidation processes. acs.orgfigshare.com For example, poly(N-octyl-2,7-carbazolediyl) displays two isoelectronic oxidation processes that produce radical cations and dications, with the charge being localized on the carbazole subunits. acs.orgfigshare.comysu.am The introduction of an electron-withdrawing substituent on the nitrogen atom can shift the oxidation potentials to more positive values. acs.orgysu.am
In a comparative study, a 2,7-linked carbazole-EDOT copolymer (2,7-Cbz-EDOT) showed a slightly higher onset oxidation potential (0.50 V vs Ag/Ag⁺) than its 3,6-linked counterpart (0.38 V). nih.gov This difference is attributed to the cross-conjugated structure of the 2,7-linked polymer, in contrast to the linear conjugation in the 3,6-isomer which facilitates electron removal. nih.gov Despite this, the deeper HOMO level of the 2,7-Cbz-EDOT made it a better hole-transporting material in perovskite solar cells. nih.gov
The oxidation of some 2,7-carbazole derivatives can lead to the formation of stable and electroactive polymers through electropolymerization. worktribe.com The resulting polymers often exhibit unusual properties upon electrochemical doping. worktribe.com The oxidative coupling of carbazoles can be influenced by substituents, with a proposed mechanism involving a carbazole radical cation. researchgate.net
Here is a table summarizing the electrochemical data for some 2,7-carbazole derivatives:
| Compound/Polymer | Onset Oxidation Potential (E_ox,onset) | HOMO Level (eV) | Reference |
| 2,7-Cbz-EDOT | 0.50 V (vs Ag/Ag⁺) | -5.21 | nih.gov |
| 3,6-Cbz-EDOT | 0.38 V (vs Ag/Ag⁺) | -5.09 | nih.gov |
| Poly(N-octyl-2,7-carbazole) | 0.75 V (vs Ag/AgCl) | - | google.com |
| 2,7-disubstituted carbazole derivative | - | -4.7 | researchgate.net |
| 3,6-disubstituted carbazole derivative | - | -5.1 | researchgate.net |
In-situ Spectroelectrochemistry of 2,7-Carbazole Polymer Films
In-situ spectroelectrochemistry is a powerful technique for investigating the electronic structure of conjugated polymers as they undergo redox processes. electrochemsci.org For poly(2,7-carbazole) derivatives, this method reveals significant and reversible changes in their absorption spectra upon oxidation. acs.org
When polymer films of 2,7-carbazole derivatives are oxidized, they typically exhibit color changes. acs.org For instance, spectroelectrochemical analysis of several alternating copolymers of 2,7-carbazole showed that the initially yellow films turn bluish upon oxidation. acs.org These spectral changes were found to be reversible. acs.org
Specifically, for poly(2,7-bis(2-thiophene)-N-methylcarbazole) (PBTC), the neutral form shows an absorption band at 399 nm corresponding to the π-π* transition. electrochemsci.org Upon oxidation, this peak decreases while new absorption bands appear at longer wavelengths, indicating the formation of polarons and bipolarons. electrochemsci.orgworktribe.com Similarly, poly(2,7-bis(2-3,4-ethylenedioxythiophene)-N-methylcarbazole) (PBEC) also displays multi-electrochromic behavior. electrochemsci.org
These spectroelectrochemical studies confirm that 2,7-linked polycarbazoles have more extended effective conjugation lengths than their 3,6-linked counterparts. electrochemsci.org The substitution with units like 3,4-ethylenedioxythiophene (B145204) (EDOT) can lead to a narrowing of the electronic band gap compared to thiophene-substituted analogues. electrochemsci.org The reversible nature of these spectral changes and the distinct color variations make these materials promising for applications in electrochromic devices. electrochemsci.orgworktribe.com
Advanced Spectroscopic and Characterization Techniques in 2,7 Dichloro 9h Carbazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of 2,7-Carbazole Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of organic molecules. In the context of 2,7-carbazole compounds, ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the substitution pattern and the nature of attached functional groups.
For instance, in the ¹H NMR spectrum of a 2,7-disubstituted carbazole (B46965), the protons on the carbazole core exhibit characteristic chemical shifts and coupling patterns that are distinct from other substitution isomers, such as the 3,6-derivatives. The protons at positions 1, 8, 3, 6, 4, and 5 typically appear as distinct signals in the aromatic region of the spectrum. For example, in one study of a 9-alkyl-9H-carbazole-2,7-dicarbaldehyde, the aldehyde protons (CHO) were observed as a singlet at 10.20 ppm, while the aromatic protons displayed a series of doublets and double doublets between 7.80 and 8.28 ppm, confirming the 2,7-substitution pattern. scribd.com Similarly, the ¹³C NMR spectrum provides unequivocal evidence for the carbon skeleton, with the number and chemical shifts of the signals corresponding to the unique carbon environments within the molecule. For the same dicarbaldehyde, the carbonyl carbon appeared at 192.4 ppm, and the aromatic carbons resonated between 110.3 and 141.8 ppm. scribd.com
The specific chemical shifts can be influenced by the substituent on the nitrogen atom (position 9) and the nature of the groups at the 2 and 7 positions. These spectra are crucial for confirming the successful synthesis of target molecules and for identifying any potential isomers or impurities. scribd.comepstem.net
Table 1: Representative ¹H and ¹³C NMR Data for a 2,7-Disubstituted Carbazole Derivative
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-1,8 | 8.15 (d) | 120.8 |
| H-3,6 | 7.93 (dd) | 120.3 |
| H-4,5 | 8.14 (d) | 125.6 |
| N-CH₂ | 4.40 (t) | 43.4 |
| C-2,7 | - | 128.2 |
| C-9 | - | 141.0 |
| Data derived from a representative 9-octyl-9H-carbazole-2,7-dicarboxylic acid dimethyl ester. scribd.com |
Infrared (IR) Spectroscopy for Vibrational Analysis of 2,7-Carbazole Derivatives
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. In the study of 2,7-carbazole derivatives, IR spectroscopy is used to confirm the presence of key structural features.
The IR spectrum of a 2,7-disubstituted carbazole will typically show characteristic absorption bands corresponding to the vibrations of the carbazole core and its substituents. For example, the N-H stretching vibration of an unsubstituted 9H-carbazole is a sharp peak usually found around 3400 cm⁻¹. When the nitrogen is substituted, this peak disappears. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net For polymers derived from 2,7-carbazoles, characteristic peaks related to the quinonoid and benzenoid structures within the polymer chain can be identified at approximately 1593 cm⁻¹, 1488 cm⁻¹, 1446 cm⁻¹, and 1321 cm⁻¹. researchgate.net Furthermore, out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. researchgate.net
Electronic Absorption and Emission Spectroscopies (UV-Vis, Fluorescence/Photoluminescence) for Optical Profiling of 2,7-Carbazole Materials
Electronic absorption (UV-Vis) and emission (fluorescence or photoluminescence) spectroscopies are fundamental for characterizing the optical properties of 2,7-carbazole materials, which are often designed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. 2,7-disubstituted carbazoles typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands are highly dependent on the extent of π-conjugation in the molecule. Compared to their 3,6-disubstituted counterparts, 2,7-linked carbazoles generally show a higher level of conjugation, resulting in red-shifted absorption maxima. 140.122.64 The absorption spectra of carbazole derivatives can be influenced by the substitution pattern and the number of chromophores. researchgate.net For instance, the introduction of arylamine groups at the 2 and 7 positions can lead to absorption maxima in the range of 300–444 nm. 140.122.64
Fluorescence spectroscopy provides information about the emissive properties of these materials. Upon excitation at an appropriate wavelength, many 2,7-carbazole derivatives exhibit strong fluorescence, with emission colors ranging from purple-blue to orange. 140.122.64 The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter for materials intended for use in OLEDs. The extended π-conjugation in 2,7-disubstituted carbazoles can lead to higher fluorescence quantum yields compared to 3,6-isomers. researchgate.net The emission properties can be tuned by modifying the substituents on the carbazole core.
Table 2: Optical Properties of Representative 2,7-Disubstituted Carbazole Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield |
| Arylamine-substituted 2,7-carbazole | 300-444 | Varies (purple-blue to orange) | Not specified |
| 2,7-linked carbazole polymers | Not specified | Blue emission | Not specified |
| Data compiled from various sources. 140.122.64researchgate.net |
Raman Spectroscopy in Conformational Studies of 2,7-Carbazole-Based Dyes
Raman spectroscopy is a valuable tool for investigating the vibrational modes of molecules and can provide insights into their conformational and electronic structure. In the context of 2,7-carbazole-based dyes, resonance Raman spectroscopy is particularly powerful.
By tuning the excitation wavelength to be in resonance with an electronic transition of the molecule, specific vibrational modes associated with that transition can be selectively enhanced. This technique has been used to study the structural and electronic properties of copolymers containing 2,7-carbazole units. researchgate.net For example, in a study of a copolymer of 2,7-carbazole and benzothiadiazole, resonance Raman spectroscopy revealed that excitation into the lowest energy electronic transition resulted in the enhancement of Raman modes associated with the acceptor unit, indicating a charge transfer character for this transition. researchgate.net Conversely, excitation at higher energies enhanced modes associated with π to π* transitions. researchgate.net This information is crucial for understanding the nature of the excited states in these materials, which is directly relevant to their performance in applications such as photovoltaics.
Cyclic Voltammetry (CV) for Electrochemical Profiling of 2,7-Carbazole Polymers and Monomers
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of molecules and polymers. For 2,7-carbazole derivatives, CV provides essential information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their electrochemical stability.
The CV of a 2,7-carbazole compound typically shows one or more reversible or quasi-reversible oxidation waves, corresponding to the removal of electrons from the molecule. The potential at which these oxidations occur is related to the HOMO energy level. Similarly, reduction waves, if observed, provide information about the LUMO energy level. These energy levels are critical for determining the suitability of a material for use in electronic devices, as they dictate the efficiency of charge injection and transport.
Polymers based on 2,7-carbazoles often exhibit reversible oxidative processes. ysu.am For example, poly(N-octyl-2,7-carbazolediyl) displays two oxidation processes corresponding to the formation of radical cations and dications. ysu.am The oxidation potential of 2,7-linked polycarbazoles is generally lower than that of their 3,6-linked counterparts, which is indicative of a more delocalized electronic structure in the former. google.com The introduction of electron-withdrawing or electron-donating substituents can be used to tune the redox potentials and, consequently, the HOMO and LUMO levels of these materials. researchgate.netysu.am
Table 3: Electrochemical Data for a Representative 2,7-Carbazole Polymer
| Polymer | Oxidation Potential (E° vs Ag/Ag⁺) | Reduction Potential (E° vs Ag/Ag⁺) |
| Poly(N-octyl-2,7-carbazolediyl) | 0.75 V | Not specified |
| Data derived from a representative study. ysu.amgoogle.com |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of 2,7-Carbazole Polymers
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of materials. In the context of 2,7-carbazole polymers, which are often subjected to high temperatures during device fabrication and operation, high thermal stability is a critical requirement.
TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter obtained from TGA. Polymers based on 2,7-carbazoles generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C. researchgate.net For example, a series of 2,7-disubstituted carbazole compounds incorporating arylamines showed thermal decomposition temperatures ranging from 388 to 480 °C. 140.122.64 The introduction of bulky or rigid groups, such as adamantane (B196018), into the polymer backbone can further enhance thermal stability. researchgate.net For instance, copolymers of N-(2-ethylhexyl)-2,7-carbazole and 1,3,5,7-tetrakis-(4-bromophenyl) adamantane are stable up to approximately 400°C. researchgate.net This high thermal stability is essential for ensuring the longevity and reliability of devices incorporating these materials.
Table 4: Thermal Decomposition Temperatures of Representative 2,7-Carbazole Materials
| Material | Decomposition Temperature (Td) at 5% weight loss (°C) |
| Arylamine-substituted 2,7-carbazoles | 388 - 480 |
| Adamantane-carbazole copolymers | ~400 |
| Polymers from carbazole-derived monomers | >330 |
| Data compiled from various sources. 140.122.64researchgate.netresearchgate.net |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination
Differential Scanning Calorimetry (DSC) is a crucial thermal analysis technique used to determine the glass transition temperature (Tg) of polymeric materials. The Tg is a critical parameter, as it indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition has significant implications for the material's processing and operational stability in electronic devices.
In the realm of 2,7-carbazole-based polymers, DSC studies have revealed a range of glass transition temperatures, influenced by the specific chemical structure of the polymer. For instance, a series of light-emitting poly(2,7-carbazole) homopolymers and copolymers were found to exhibit glass transitions in the range of 60–70 °C. epa.govresearchgate.netcapes.gov.br These polymers also demonstrated high thermal degradation temperatures, exceeding 385 °C, indicating their suitability for applications requiring thermal stability. epa.govresearchgate.net
The thermal properties of carbazole-based materials can also be influenced by their molecular structure. For example, a series of 2,7-disubstituted carbazole derivatives showed glass transition temperatures between 87 °C and 217 °C. 140.122.64 In some cases, these values were slightly lower than their 3,6-disubstituted counterparts. 140.122.64
The data below summarizes the glass transition temperatures for various 2,7-carbazole-based polymers.
Table 1: Glass Transition Temperatures of 2,7-Carbazole Polymers
| Polymer/Compound | Glass Transition Temperature (Tg) |
|---|---|
| Poly(2,7-carbazole) homopolymers and copolymers | ca. 60-70 °C epa.govresearchgate.netcapes.gov.br |
| Poly(9-(2,5-diarene- epa.govresearchgate.netacs.orgoxadiazole)-carbazole-alt-9-(2-ethylhexyl)-carbazole-3,6-diyl) (P1) | 211 °C acs.org |
| Poly(9-(2,5-diarene- epa.govresearchgate.netacs.orgoxadiazole)-2,7-carbazole-alt-9-(2-ethylhexyl)-3,6-carbazole-diyl) (P2) | 194 °C acs.org |
| Poly(9-(2,5-diarene- epa.govresearchgate.netacs.orgoxadiazole)-carbazole-alt-9-(2-ethylhexyl)-carbazole-2,7-diyl) (P3) | 208 °C acs.org |
| Polyimides with 2,7-CPFDA | 354-380 °C acs.org |
| 2,7-disubstituted carbazole derivatives | 87-217 °C 140.122.64 |
Molecular Weight Characterization by Gel Permeation Chromatography (GPC) for 2,7-Carbazole Polymers
Gel Permeation Chromatography (GPC) is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. These parameters are critical as they significantly influence the physical and electronic properties of the resulting materials, including their solubility, processability, and performance in devices.
In the study of 2,7-carbazole polymers, GPC has been widely employed to characterize the products of various polymerization reactions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize poly(9-alkyl-9H-carbazole)-2,7-diyls, with GPC being used to study the effect of different alkyl group substituents on the degree of polymerization. acs.org
The molecular weight of these polymers can vary significantly depending on the synthetic method and the specific monomers used. For example, a low bandgap poly(2,7-carbazole) derivative, PCDSBT, synthesized via Stille polymerization, was found to have a number average molecular weight (Mn) of 11.7 kDa with a polydispersity index (PDI) of 1.84. nankai.edu.cn In another study, a series of copolymers (P1-P4) containing a bithiazole unit, also synthesized through Stille coupling, exhibited weight average molecular weights (Mw) ranging from 8,600 to 41,900 g/mol , with PDIs between 1.19 and 1.62. scispace.com
GPC is also used to characterize polymers synthesized for specific applications, such as light-emitting diodes and solar cells. For example, poly(N-naphthyl-2,7-carbazole) (PNCz) was determined to have a number-average molecular weight (Mn) of 8,400 and a weight-average molecular weight (Mw) of 11,800. psu.edu Similarly, polymers designed for solar cells, such as PEtCzTB, PPhCzTB, and PTPACzTB, showed Mn values of 9,600, 10,600, and 16,800, respectively, with PDIs ranging from 1.30 to 1.81. lnu.edu.cn
The table below presents a summary of molecular weight data for several 2,7-carbazole polymers.
Table 2: Molecular Weight Data for 2,7-Carbazole Polymers
| Polymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| PCDSBT | 11,700 nankai.edu.cn | - | 1.84 nankai.edu.cn |
| P1 (with bithiazole) | - | 41,900 scispace.com | 1.62 scispace.com |
| P3 (with bithiazole) | - | 8,880 scispace.com | 1.20 scispace.com |
| P4 (with bithiazole) | - | 8,600 scispace.com | 1.19 scispace.com |
| PNCz | 8,400 psu.edu | 11,800 psu.edu | 1.41 psu.edu |
| PEtCzTB | 9,600 lnu.edu.cn | - | 1.30 lnu.edu.cn |
| PPhCzTB | 10,600 lnu.edu.cn | - | 1.40 lnu.edu.cn |
| PTPACzTB | 16,800 lnu.edu.cn | - | 1.81 lnu.edu.cn |
Microscopy Techniques (e.g., Atomic Force Microscopy, AFM) for Film Morphology Analysis of 2,7-Carbazole Materials
Microscopy techniques, particularly Atomic Force Microscopy (AFM), are vital for analyzing the surface morphology of thin films made from 2,7-carbazole materials. The morphology of these films, including their roughness and the presence of domains or aggregates, plays a crucial role in determining the performance of organic electronic devices such as solar cells and light-emitting diodes.
AFM studies on a low-bandgap poly(2,7-carbazole) derivative blended with acs.orgacs.org-phenyl-C61 butyric acid methyl ester (PCBM) for solar cell applications revealed that the films had an average thickness of 70 nm and a very smooth surface with a root mean square (RMS) roughness of less than 0.8 nm. researchgate.net This smooth morphology is generally desirable for efficient charge transport and device performance.
In another study, AFM was used to investigate the morphology of bulk heterojunction (BHJ) films made from the polymer PCDSBT and PCBM. nankai.edu.cn The images showed that the addition of a processing additive, 1,8-diiodooctane (B1585395) (DIO), significantly altered the film morphology, leading to improved device performance. nankai.edu.cn
AFM has also been employed to study the surface of electrodeposited polymer films. For example, the topography of films created from the electrochemical oxidation of carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) was analyzed. mdpi.com These studies showed that the monomer ratio had a significant impact on the film's morphology and stiffness, with some compositions leading to uncracked films with a homogeneous globular structure. mdpi.com The stiffness of these copolymer films was found to be in the range of 9 to 24 GPa, which is considerably lower than that of unmodified polycarbazole (64 GPa). mdpi.com
The table below summarizes key findings from AFM analyses of 2,7-carbazole material films.
Table 3: AFM Analysis of 2,7-Carbazole Material Films
| Material | Key AFM Findings |
|---|---|
| Poly(2,7-carbazole) derivative/PCBM blend | Average thickness: 70 nm, RMS roughness: < 0.8 nm researchgate.net |
| PCDSBT:PCBM (1:2) BHJ film (without DIO) | Specific morphology observed in topography and phase images nankai.edu.cn |
| PCDSBT:PCBM (1:2) BHJ film (with 3% DIO) | Altered morphology with improved characteristics for solar cells nankai.edu.cn |
| Electrodeposited Cz:CzA copolymer films | Homogeneous globular structure, stiffness of 9-24 GPa mdpi.com |
Computational and Theoretical Investigations of 2,7 Carbazole Systems
Quantum Chemical Calculations for 2,7-Carbazole Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 2,7-carbazole systems at the molecular level. These methods allow for the detailed examination of both ground and excited state properties, providing a theoretical foundation for the observed chemical and physical phenomena.
Density Functional Theory (DFT) has become a primary computational tool for investigating the molecular and electronic structure of carbazole (B46965) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the optimized geometries of 2,7-disubstituted carbazoles, providing data on bond lengths, bond angles, and dihedral angles. For instance, studies on 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole (B31536) using the B3LYP functional with 6-311G** and 6-311G(2df,p) basis sets have yielded optimized geometries that are in good agreement with experimental data. These calculations also provide vibrational frequencies, which aid in the assignment of bands in infrared (IR) and Raman spectra.
Beyond geometric parameters, DFT is crucial for exploring the electronic properties of 2,7-carbazole systems. The theory is applied to calculate the distribution of electron density and to understand how substituents at the 2 and 7 positions influence the electronic landscape of the carbazole core. Hybrid functionals, such as B3LYP and PBE0, are often employed to accurately describe the electronic structure. These calculations are foundational for understanding the optoelectronic properties discussed in subsequent sections.
While DFT is highly effective for ground-state properties, its time-dependent extension (TD-DFT) can be less accurate for describing certain excited states, particularly those with significant charge-transfer character, which are common in 2,7-carbazole-based emitters. For a more accurate description of these complex electronic states, multireference ab initio methods are employed. elsevierpure.comresearchgate.net These methods are especially important in the study of materials for applications like Thermally Activated Delayed Fluorescence (TADF). elsevierpure.comresearchgate.net
Methods such as the state-averaged complete active space self-consistent field (SA-CASSCF) and N-electron valence state perturbation theory (NEVPT2) provide a more robust theoretical framework for calculating the energies and characteristics of multiple excited electronic states. elsevierpure.comresearchgate.net For carbazole-based donor-acceptor molecules, these calculations are critical for accurately predicting the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a key parameter in TADF emitters. nih.gov The computational design of new TADF molecules relies on these advanced methods to understand the nature of charge-transfer excitations that are often poorly described by TD-DFT. elsevierpure.comresearchgate.net
Computational Modeling of Optoelectronic Properties
The optoelectronic properties of 2,7-carbazole derivatives are at the heart of their utility in electronic devices. Computational modeling provides a predictive framework for understanding and tuning these properties for specific applications.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, and their energy levels are critical in determining the optoelectronic properties of organic materials. researchgate.netresearchgate.net The HOMO level is associated with the ability of a molecule to donate an electron, while the LUMO level relates to its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the molecule. researchgate.netnih.gov
DFT calculations are routinely used to predict the HOMO and LUMO energy levels of 2,7-carbazole derivatives. nih.gov These theoretical predictions are invaluable for designing materials for organic light-emitting diodes (OLEDs) and organic solar cells. By computationally screening different substituents at the 2 and 7 positions, it is possible to tune the HOMO and LUMO levels to achieve desired properties, such as specific emission colors or optimal energy level alignment for efficient charge transfer in a device. nih.gov
Below is a table of theoretically calculated HOMO and LUMO energy levels for a series of donor-acceptor-donor compounds based on a carbazole donor.
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| 1 | -5.02 | -1.60 | 3.42 |
| 2 | -5.20 | -2.70 | 2.50 |
| 3 | -5.03 | -2.24 | 2.79 |
| 4 | -5.18 | -2.67 | 2.51 |
| Data sourced from theoretical calculations at the B3LYP/6-31G(d)//AM1/AM1 level of theory. nih.gov |
Many applications of 2,7-carbazole derivatives, particularly in dye-sensitized solar cells (DSSCs), rely on the process of intramolecular charge transfer (ICT). acs.orgwikipedia.org Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In well-designed donor-π-acceptor (D-π-A) systems, this can lead to a spatial redistribution of electron density, with the HOMO localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part. acs.org
Computational simulations, primarily using DFT and TD-DFT, are essential for visualizing and quantifying this charge transfer process. wikipedia.org By analyzing the molecular orbitals, researchers can confirm that the HOMO is located on the carbazole donor moiety and the LUMO is on the acceptor group. acs.org These simulations help in understanding how the structure of the π-conjugated bridge connecting the donor and acceptor influences the efficiency of the ICT process. acs.org The analysis of charge density differences between the ground and excited states provides a clear picture of the charge redistribution upon excitation. wikipedia.org This theoretical insight is crucial for designing new dyes with enhanced light-harvesting and charge separation efficiencies. wikipedia.orgchim.it
Theoretical Elucidation of Reaction Mechanisms in 2,7-Carbazole Synthesis and Polymerization
Computational chemistry also plays a role in understanding the chemical reactions used to synthesize 2,7-carbazole monomers and their corresponding polymers. Theoretical elucidation of reaction mechanisms can help optimize reaction conditions and guide the synthesis of new materials.
The synthesis of the 2,7-carbazole core often involves the Cadogan ring-closure reaction of 2-nitrobiphenyl (B167123) derivatives. acs.org Theoretical studies of the Cadogan reaction mechanism suggest that it can proceed through the deoxygenation of the nitro group to form a nitrene intermediate, which then undergoes cyclization. utexas.edu Computational investigations can map out the potential energy surface of this reaction, identifying transition states and intermediates to clarify the reaction pathway.
For the polymerization of 2,7-disubstituted carbazole monomers, several coupling reactions are commonly employed, including Suzuki, Yamamoto, Stille, and Horner-Emmons reactions. acs.org Theoretical studies on these polymerization mechanisms provide valuable insights. For instance, DFT computations on the Suzuki-Miyaura coupling reaction have been used to refine the understanding of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. While not always specific to 2,7-carbazole systems, these general mechanistic studies are applicable. Similarly, computational investigations of the Horner-Wadsworth-Emmons reaction have detailed the reaction pathway, including the formation of an oxaphosphetane intermediate and the stereochemistry of the resulting alkene. elsevierpure.comacs.orgwikipedia.org These theoretical insights into the reaction mechanisms are instrumental in controlling the structure and properties of the resulting poly(2,7-carbazole)s.
Structure-Property Relationship Predictions through Computational Approaches
Computational and theoretical chemistry have emerged as indispensable tools for predicting the structure-property relationships in 2,7-carbazole systems, including 2,7-dichloro-9H-carbazole. These methods allow for the elucidation of electronic and optical properties at a molecular level, providing insights that guide the rational design of novel materials for various applications. nih.gov Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly prominent in this field. nih.govufms.br
The core principle of these computational investigations is to solve approximations of the electronic Schrödinger equation, which provides information about the molecule's geometry and the distribution and energy of its electrons. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict key electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that influences the optical and electronic behavior of the molecule. redalyc.orgresearchgate.net
For 2,7-disubstituted carbazoles, computational studies have shown that the nature of the substituent groups at the 2 and 7 positions significantly modulates the HOMO and LUMO energy levels, and consequently the energy gap. nih.govthaiscience.info Electron-withdrawing groups, such as the chloro-substituents in this compound, are generally expected to lower both the HOMO and LUMO energy levels due to their inductive effects. This can influence properties such as ionization potential, electron affinity, and the wavelength of maximum absorption.
Detailed research findings from computational studies on various 2,7-carbazole derivatives have provided a framework for understanding these relationships. For instance, studies on carbazole derivatives with different π-conjugated bridges or acceptor groups have demonstrated how chemical modifications can tune the HOMO-LUMO gap and charge transport properties. nih.govmdpi.com The planarity of the carbazole core and the dihedral angles between the core and any substituent groups are also crucial structural parameters that affect the extent of π-conjugation and, therefore, the electronic properties.
The predictive power of these computational approaches is often validated by comparing the calculated properties, such as absorption spectra, with experimental data. redalyc.org Time-Dependent DFT (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the simulation of UV-visible absorption spectra. redalyc.orgredalyc.org The calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths provide a theoretical basis for understanding the photophysical behavior of these compounds. redalyc.org
| Parameter | Predicted Value | Significance |
| EHOMO | -5.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |
| ELUMO | -1.5 to -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |
| Egap (HOMO-LUMO) | 3.0 to 4.0 eV | Energy gap; a key indicator of the molecule's electronic and optical properties. |
| λmax (absorption) | 300 to 400 nm | Wavelength of maximum light absorption; determined by the electronic transitions. |
| Oscillator Strength (f) | > 0.1 | A measure of the intensity of an electronic transition; higher values indicate stronger absorption. |
These computational predictions are crucial for screening potential candidate molecules for specific applications, such as in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices, by providing a foundational understanding of how molecular structure dictates material function. nih.gov
Applications of 2,7 Carbazole Based Materials in Organic Electronics and Photonics
Organic Light-Emitting Diodes (OLEDs) Utilizing 2,7-Carbazole Derivatives
The intrinsic properties of 2,7-carbazole derivatives, such as their high thermal stability, excellent charge transport capabilities, and tunable emission characteristics, have made them indispensable components in modern OLED technology. nih.gov140.122.64 Their adaptability allows them to function effectively in various layers of the OLED stack, contributing to enhanced efficiency, longevity, and color purity.
Host Materials in OLED Devices
Derivatives of 2,7-carbazole are widely employed as host materials in the emissive layer of OLEDs, particularly for phosphorescent emitters. Their high triplet energies prevent the back-transfer of energy from the phosphorescent guest to the host, ensuring efficient light emission. nih.govrsc.org The rigid structure and high glass transition temperatures (Tg) of these materials contribute to the morphological stability of the emissive layer, which is crucial for the long-term operational stability of the device. 140.122.64 For instance, diaryl-substituted 2,7-carbazole conjugates have demonstrated remarkable success as hosts for blue, green, and red phosphorescent OLEDs, achieving high external quantum efficiencies (EQE). nih.gov
Table 1: Performance of Selected 2,7-Carbazole-Based Host Materials in OLEDs
| Host Material | Emitter | Device Structure | Max. EQE (%) | Color |
| Diaryl-substituted carbazole (B46965) | Phosphorescent | Not specified | >27 | Blue |
| Diaryl-substituted carbazole | Phosphorescent | Not specified | >21 | Green |
| Diaryl-substituted carbazole | Phosphorescent | Not specified | >20 | Red |
| m32aICT | DACT-II / PhtBuPAD | Not specified | 23.2 | Green |
| DBTO-IN/CAR | Ir(ppy)3 | Not specified | Not specified | Green |
Note: EQE stands for External Quantum Efficiency. Data sourced from multiple research findings. nih.govrsc.org
Blue Light Emitters and Mechanisms for Color Tunability
The development of efficient and stable blue light emitters remains a significant challenge in OLED technology. 2,7-Carbazole derivatives have emerged as promising candidates for deep-blue emitters due to their wide bandgap and high photoluminescence quantum yields. researchgate.netrsc.org By chemically modifying the carbazole core with different electron-donating or electron-withdrawing groups at the 2 and 7 positions, the emission color can be precisely tuned across the blue spectrum. 140.122.64 For example, introducing arylamine groups at these positions can shift the emission from the purple-blue to the orange region. 140.122.64 Copolymers based on 2,7-carbazole have also been synthesized to achieve stable blue emission. researchgate.net
Mechanisms for color tunability in 2,7-carbazole derivatives primarily revolve around modifying the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Attaching electron-donating groups raises the HOMO level, while electron-withdrawing groups lower the LUMO level, thereby narrowing the bandgap and red-shifting the emission. Conversely, to achieve blue emission, the bandgap is widened. The substitution pattern on the carbazole core significantly influences the degree of π-conjugation, which in turn affects the emission wavelength. 140.122.64acs.org
Table 2: Emission Characteristics of Selected 2,7-Carbazole-Based Blue Emitters
| Emitter | Emission Peak (nm) | Device Performance |
| Poly(N-octyl-2,7-carbazole) (POC) | 423, 447 (shoulder) | Blue light emission |
| E22 and E23 | Not specified | Potential as blue light emitters |
| Copolymers of 2,7-carbazole and pyridine | Blue emission | High thermal stability |
Data compiled from various studies on blue-emitting carbazole derivatives. researchgate.netgoogle.com
Charge Transport Layers (Hole and Ambipolar Transport)
The excellent charge-carrying properties of 2,7-carbazole derivatives make them suitable for use as charge transport layers in OLEDs. nih.gov140.122.64 Many of these compounds exhibit high hole mobility, facilitating the efficient injection and transport of holes from the anode to the emissive layer. nih.gov Some derivatives have been engineered to exhibit ambipolar behavior, meaning they can transport both holes and electrons. 140.122.64scispace.com This property is particularly advantageous as it can simplify the device architecture and improve the charge balance within the emissive layer, leading to higher efficiency and reduced roll-off at high brightness. For example, certain 2,7-disubstituted carbazole derivatives have demonstrated hole and electron mobilities up to 10⁻⁴ cm² V⁻¹ s⁻¹. 140.122.64scispace.com A derivative containing two carbazolyl fragments connected to a central carbazole core showed a high hole mobility of 2 × 10⁻³ cm²·V⁻¹·s⁻¹ at a high electric field. nih.gov
Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs) with 2,7-Carbazole Moieties
The electron-donating nature of the 2,7-carbazole unit makes it an excellent component for the light-harvesting and charge-generating layers in solar cells. Its derivatives have been successfully incorporated into both OPVs and DSSCs, contributing to significant advancements in their power conversion efficiencies.
Electron Donor Materials in Bulk Heterojunction Solar Cells
In bulk heterojunction (BHJ) solar cells, 2,7-carbazole-based polymers and small molecules serve as the electron donor material, blended with an electron acceptor, typically a fullerene derivative. rsc.orgresearchgate.net The broad absorption spectra and suitable HOMO energy levels of these materials allow for efficient light harvesting and effective charge separation at the donor-acceptor interface. scispace.com Donor-acceptor copolymers incorporating 2,7-carbazole units have achieved power conversion efficiencies (PCEs) of up to 6%. researchgate.net The performance of these solar cells can be further optimized by tuning the molecular weight of the polymer and the active layer thickness. rsc.org For instance, a small molecule based on a 2,7-carbazole core, DI3TCz, achieved a PCE of 6.46% in a BHJ device. rsc.org
Table 3: Photovoltaic Performance of Selected 2,7-Carbazole-Based Donor Materials in BHJ Solar Cells
| Donor Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PCDTBT | nih.govPCBM | 4.35 | Not specified | Not specified | Not specified |
| PCDTBT | researchgate.netPCBM | 4.6 | Not specified | Not specified | Not specified |
| DI3TCz | PC71BM | 6.46 | 0.97 | 10.40 | 0.65 |
| Poly(2,7-carbazole) derivatives (P1-P4) | PC61BM/PC71BM | up to 1.01 | 0.60 | 4.83 | 0.35 |
| D-A-D type monomers (Theoretical) | PC71BM | ~5.0 - 5.85 | 0.976 - 1.470 | Not specified | Not specified |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor. Data sourced from various research articles. scispace.comrsc.orgrsc.orgnih.gov
Photosensitizers and Co-sensitizers in DSSCs
Table 4: Performance of Selected 2,7-Carbazole-Based Dyes in DSSCs
| Dye | Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| CAR-TPA | D-π-A | 2.12 | Not specified | Not specified | Not specified |
| CAR-THIOHX | D-π-A | 1.83 | Not specified | Not specified | Not specified |
| C3 | D-π-A | 0.006 | 0.28 | Not specified | Not specified |
| C3 (co-sensitizer with N719) | D-π-A | 0.893 | 0.53 | Not specified | Not specified |
| DRA-BDC | D-π-A | 1.16 | 0.589 | 2.46 | 0.79 |
| DCH2 (co-sensitizer with HD-2) | D-π-A | 8.82 | Not specified | Not specified | Not specified |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor. Data sourced from various studies. bohrium.comresearchgate.netbohrium.com
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Alq3 | Tris(8-hydroxyquinoline)aluminum |
| Bu-PBD | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
| CAR-THIOHX | Not fully specified, a push-pull molecule with carbazole and alkyl thiophene (B33073) donors |
| CAR-TPA | Not fully specified, a push-pull molecule with carbazole and triphenylamine (B166846) donors |
| C3 | 3,6-di(2,4-difluorophenyl)-N-octyl carbazole |
| DACT-II | A carbazole–phenylene–triazine derivative |
| DBTO-IN/CAR | A bipolar indolocarbazole host with a dibenzothiophene-S,S-dioxide acceptor |
| DCH2 | Not fully specified, a carbazole twin molecule |
| DI3TCz | A small molecule with a 2,7-carbazole core and indandione acceptor units |
| DRA-BDC | Not fully specified, an organic dye with N,N-butyl dicarbazole donor and rhodanine-3-acetic acid acceptor |
| E22, E23 | Diaryl-substituted carbazole derivatives |
| HD-2 | A ruthenium-based sensitizer |
| Ir(ppy)3 | Tris(2-phenylpyridine)iridium(III) |
| m32aICT | Not fully specified, a host material |
| N719 | A ruthenium-based dye |
| PCDTBT | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |
| PhtBuPAD | A conventional anthracene-based fluorescent emitter |
| POC | Poly(N-octyl-2,7-carbazole) |
| TPBI | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene |
Performance Metrics and Efficiency Enhancement Strategies in 2,7-Carbazole-Based PV Devices
Polymers based on 2,7-carbazole are of significant interest as electron-donating materials in organic photovoltaic (PV) devices. acs.org The performance of these devices is evaluated through several key metrics, including power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Research has demonstrated that the linkage position on the carbazole unit plays a crucial role in device performance. For instance, a device utilizing a 2,7-carbazole-based polymer, 2,7-Cbz-EDOT, exhibited a higher PCE of 4.47% compared to its 3,6-carbazole counterpart (3,6-Cbz-EDOT). mdpi.commdpi.com This improved performance was attributed to a deeper highest occupied molecular orbital (HOMO) level (-5.21 eV) and enhanced hole mobility in the 2,7-linked polymer. mdpi.commdpi.com The deeper HOMO level provides a better energy alignment with the perovskite layer, facilitating more efficient hole extraction. mdpi.commdpi.com
Efficiency enhancement strategies for 2,7-carbazole-based solar cells focus on several areas of molecular design and device optimization:
Molecular Weight and Purity: The molecular weight of the polymer can significantly impact device performance. For the alternating poly(2,7-carbazole) derivative PCDTBT, optimal performance was achieved with a number-average molecular weight (Mn) of approximately 20 kDa. tandfonline.comtandfonline.com
Active Layer Thickness and Composition: The thickness of the active layer and the ratio of the donor polymer to the fullerene acceptor are critical parameters that affect light absorption and charge transport. tandfonline.comtandfonline.com Optimizing these factors for PCDTBT blended with rsc.orgPCBM resulted in a PCE of up to 4.35%. tandfonline.comtandfonline.com When blended with researchgate.netPCBM, the efficiency increased further to 4.6%. tandfonline.comtandfonline.com
Donor-Acceptor Copolymers: The development of donor-acceptor copolymers incorporating 2,7-carbazole units has been a particularly fruitful strategy. By carefully selecting the acceptor comonomer, the bandgap and energy levels of the polymer can be tuned to better match the solar spectrum and improve charge separation. acs.org This approach has led to reported efficiencies of up to 6%. acs.orgrsc.org Theoretical calculations suggest that with optimal acceptor choices, PCEs of 10% are attainable. acs.orgrsc.org
Structural Modification: To enhance light-harvesting capabilities, researchers have explored the synthesis of ladder and step-ladder type 2,7-carbazole polymers, which can reduce the bandgap. acs.org While fully ladderized polymers have shown poor device performance, step-ladder polymers have achieved efficiencies of over 1%. acs.org
Table 1: Performance Metrics of Selected 2,7-Carbazole-Based Photovoltaic Devices
| Polymer | Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
|---|---|---|---|---|---|---|
| 2,7-Cbz-EDOT | Perovskite | 4.47 | 16.5 | 0.81 | 0.33 | mdpi.commdpi.com |
| PCDTBT | rsc.orgPCBM | 4.35 | - | - | - | tandfonline.comtandfonline.com |
| PCDTBT | researchgate.netPCBM | 4.6 | - | - | - | tandfonline.comtandfonline.com |
| Donor-Acceptor Copolymer | Fullerene | 6.0 | - | - | - | acs.orgrsc.org |
| Step-Ladder Polymer | Fullerene | >1.0 | - | - | - | acs.org |
Organic Field-Effect Transistors (OFETs) Employing 2,7-Carbazole Polymers
The excellent hole-transporting properties of poly(2,7-carbazole) derivatives make them highly suitable for use as p-type semiconductors in organic field-effect transistors (OFETs). mdpi.comtandfonline.com The performance of these OFETs is primarily characterized by the hole mobility (μ), which quantifies the velocity of charge carriers in the presence of an electric field, and the on/off ratio, which indicates the switching capability of the transistor.
A significant body of research has confirmed the superior semiconducting properties of 2,7-carbazole-based copolymers in comparison to their 3,6-carbazole counterparts. tandfonline.com This is often attributed to the more linear structure of 2,7-linked polymers, which facilitates better intermolecular packing and, consequently, more efficient charge transport. bohrium.com
For instance, a comparative study of 3,6-Cbz-EDOT and 2,7-Cbz-EDOT polymers in OFETs revealed that 2,7-Cbz-EDOT possessed a hole mobility an order of magnitude higher than the 3,6-linked version, even under unoptimized conditions. tandfonline.commdpi.com While the absolute mobilities were low (<10⁻⁵ cm² V⁻¹ s⁻¹), the trend clearly highlighted the advantage of the 2,7-linkage. tandfonline.commdpi.com
Other studies have reported more significant hole mobilities. For example, a donor-acceptor copolymer, PCDTBTz, exhibited a hole mobility of up to 4.3 x 10⁻⁴ cm² V⁻¹ s⁻¹ after thermal annealing. acs.org Another poly(2,7-carbazole) derivative, PCDTBT, when used as the active layer in a flexible OFET, demonstrated a mobility of 7 x 10⁻⁴ cm² V⁻¹ s⁻¹ and an on/off ratio of 1.5 x 10². nih.gov Furthermore, certain low band gap poly(2,7-carbazole) derivatives have achieved hole mobilities in the order of 3 x 10⁻³ cm² V⁻¹ s⁻¹. rsc.org
Table 2: Performance of Selected 2,7-Carbazole-Based OFETs
| Polymer | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|
| 2,7-Cbz-EDOT | > 3,6-Cbz-EDOT (<10⁻⁵) | - | tandfonline.commdpi.com |
| PCDTBTz | 4.3 x 10⁻⁴ | - | acs.org |
| PCDTBT | 7 x 10⁻⁴ | 1.5 x 10² | nih.gov |
| Low Band Gap Poly(2,7-carbazole) | ~3 x 10⁻³ | - | rsc.org |
Advanced Sensing Applications of 2,7-Carbazole-Derived Materials
The unique photophysical and electrochemical properties of 2,7-carbazole derivatives have positioned them as promising materials for advanced sensing applications. Their ability to interact with various analytes, leading to detectable changes in their optical or electrical signals, forms the basis of these sensors.
Chemical Sensors
Polymers and small molecules derived from 2,7-carbazole have been successfully employed in the fabrication of chemical sensors for a variety of targets. These sensors often operate based on fluorescence quenching or colorimetric changes upon interaction with the analyte.
One notable application is in the detection of pathogens. A microfluidic biosensor array incorporating photodiodes based on a poly(2,7-carbazole)/fullerene blend (PCDTBT:PC70BM) has been developed for the rapid and multiplexed detection of waterborne pathogens like Escherichia coli O157:H7 and Campylobacter jejuni. mdpi.com The sensor demonstrated high sensitivity, with detection limits in the range of 1 x 10⁵ to 5 x 10⁵ cells/mL. mdpi.com
Furthermore, 2,7-carbazole-containing polymers have shown significant promise in detecting nitroaromatic compounds, which are common components of explosives. Calix rsc.orgarene-based polymers incorporating 2,7-carbazole units (Calix-PPE-2,7-CBZ) have been used as fluorescent sensory materials. nih.gov These materials exhibit high sensitivity and selectivity towards analytes such as picric acid (PA), trinitrotoluene (TNT), and 2,4-dinitrotoluene (B133949) (2,4-DNT), with the lowest detection limit for PA being 0.77 ppm in solution. nih.gov
Carbazole-based fluorescent sensors have also been designed for the detection of metal ions. A novel phenyl-carbazole-based sensor demonstrated the ability to selectively detect Cu²⁺ and Co²⁺ with extremely low detection limits of 1.1 x 10⁻⁹ mol·L⁻¹ and 1.1 x 10⁻⁸ mol·L⁻¹, respectively. nih.gov Another dendritic conjugated polymer based on carbazole was developed as a dual-channel optical probe for the detection of iodide (I⁻) and mercury (Hg²⁺) ions, with detection limits in the nanomolar range.
Optical Sensors (e.g., Oxygen Probes)
The sensitivity of the excited states of 2,7-carbazole derivatives to their environment makes them suitable for optical sensing applications, including the detection of biologically relevant molecules and gases.
A dicationic salt derived from 2,7-carbazole has been synthesized for the fluorescence detection of nucleic acids. mdpi.com This compound exhibits a large two-photon absorption cross-section when bound to nucleic acids, enabling the imaging of RNA in the nucleoli and cytoplasm of cells using two-photon fluorescence microscopy. mdpi.com
In the realm of gas sensing, multifunctional derivatives combining pyrimidine-5-carbonitrile and carbazole moieties have been developed as luminescent sensors for oxygen. These materials exhibit thermally activated delayed fluorescence (TADF), a property that is highly sensitive to the presence of oxygen. The triplet harvesting nature of these emitters makes them effective as oxygen probes with fast response times, high sensitivity, and good stability.
Thermoelectric Devices and Other Emerging Applications of 2,7-Carbazole Systems
Beyond photovoltaics and transistors, 2,7-carbazole-based materials are being explored for their potential in thermoelectric devices, which can convert heat energy directly into electrical energy. The performance of a thermoelectric material is characterized by its figure of merit (ZT), which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).
While many conjugated polymers have been investigated for thermoelectric applications, poly(2,7-carbazole) derivatives have shown promise due to their potential to combine high electrical conductivities with favorable Seebeck coefficients. acs.org Although early research indicated that polycarbazole derivatives generally exhibit high Seebeck coefficients but low electrical conductivities, subsequent work has focused on enhancing conductivity through molecular design. mdpi.com
One study investigated a series of donor-acceptor conjugated polymers and found that a polymer containing 2,7-carbazole and thiophene units (C8TBT) exhibited the highest Seebeck coefficient of 335 µV K⁻¹ at 90 °C and a maximum power factor of 13.11 µW m⁻¹ K⁻². rsc.org This performance underscores the significant influence of the polymer backbone structure on thermoelectric properties. rsc.org Another poly(2,7-carbazole) derivative, PCDTBT, achieved a Seebeck coefficient of 34 µV·K⁻¹ and an electrical conductivity of 160 S·cm⁻¹, resulting in a power factor of 19 µW m⁻¹·K⁻². mdpi.com
Emerging applications for 2,7-carbazole polymers also include their use in electrical memory devices, leveraging their stable semiconducting properties. tandfonline.com The ability to tune their chemical and physical properties through straightforward synthetic modifications continues to open up new avenues for their use in a variety of advanced electronic and optoelectronic systems. tandfonline.com
Structure Property Relationships and Design Principles for 2,7 Carbazole Derivatives
Influence of Halogenation Position (2,7- versus 3,6- or 1,8-Positions) on Electronic and Optoelectronic Properties
The positions of halogen atoms on the carbazole (B46965) ring significantly influence the electronic and optoelectronic properties of the resulting derivatives. The comparison between 2,7-, 3,6-, and 1,8-disubstituted carbazoles highlights fundamental differences in conjugation, charge carrier mobility, and energy levels.
Research indicates that 2,7-substituted carbazole compounds possess a greater degree of π-electron conjugation compared to their 3,6-disubstituted counterparts. 140.122.64psu.edu This extended conjugation in 2,7-linked polymers results in a more delocalized electronic structure, which contributes to narrower energy bandgaps and lower oxidation potentials. mdpi.comgoogle.com For instance, poly(N-octyl-2,7-carbazole) exhibits a lower oxidation potential (0.75 V vs Ag/AgCl) than poly(N-alkyl-3,6-carbazole)s, suggesting a more delocalized structure in the 2,7-linked polymers. google.com
This enhanced electronic communication across the 2,7-positions leads to superior charge transport characteristics. The hole and electron mobilities in amorphous films of 2,7-disubstituted carbazole compounds can be one to two orders of magnitude higher than those of the corresponding 3,6-disubstituted isomers. ktu.lt For example, a 2,7-disubstituted carbazole derivative demonstrated hole and electron mobilities of approximately 10⁻³ cm²/V·s, significantly higher than its 3,6-disubstituted congener. ktu.lt
From an energetic standpoint, the linkage position affects the frontier molecular orbital levels. Connecting carbazole units via the 3,6-positions tends to shift the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to higher energy levels compared to linking them at the 2,7-positions. acs.org While information on 1,8-disubstituted carbazoles is less common, the established trends between 2,7- and 3,6-isomers underscore the critical role of substitution patterns in tuning the optoelectronic properties of carbazole-based materials. bohrium.com
| Property | 2,7-Substitution | 3,6-Substitution | Reference |
|---|---|---|---|
| Effective Conjugation Length | Larger / More Delocalized | Smaller / Less Delocalized | psu.edumdpi.comgoogle.com |
| HOMO/LUMO Energy Levels | Lower | Higher | acs.org |
| Charge Carrier Mobility | Higher (up to 10⁻³ cm²/V·s) | Lower | ktu.lt |
| Oxidation Potential | Lower | Higher | google.com |
| Glass Transition Temperature (Tg) | Slightly Lower | Slightly Higher | 140.122.64 |
Impact of N-Substitution (9-Position) on Solubility, Film Morphology, and Electronic Properties
Modification at the 9-position (the nitrogen atom) of the 2,7-dichlorocarbazole core is a crucial strategy for tuning the material's processability and electronic characteristics. The nature of the substituent at this position directly impacts solubility, the ability to form stable amorphous films, and the energy levels of the molecule.
Introducing alkyl chains, particularly long or branched ones like dodecyl or 2-ethylhexyl, is a common method to enhance the solubility of carbazole derivatives in organic solvents. mdpi.comemu.edu.tr This improved solubility is essential for solution-based processing techniques used in the fabrication of electronic devices.
The substituent at the N-position also plays a significant role in the material's thermal properties and film-forming capabilities. Bulky groups, such as phenyl rings, create a more rigid molecular structure, which leads to higher glass transition temperatures (Tg) compared to flexible alkyl chains. ktu.lt This is critical for the morphological stability of thin films, preventing crystallization during device operation. 140.122.64
Furthermore, N-substitution provides a direct handle to modulate the electronic properties. Attaching electron-donating alkyl groups can raise the HOMO energy level. mdpi.com Conversely, introducing electron-withdrawing groups, such as aryl or benzoyl moieties, can lower both the HOMO and LUMO energy levels. acs.orgresearchgate.net This tunability allows for the precise alignment of energy levels to facilitate efficient charge injection and transport in multilayered devices. For instance, N-aryl substituents are often incorporated to improve the hole-transporting capabilities of the material. lnu.edu.cn
| N-Substituent Type | Impact on Solubility | Impact on Glass Transition Temp (Tg) | Impact on Electronic Properties | Reference |
|---|---|---|---|---|
| Long/Branched Alkyl Chains (e.g., octyl, dodecyl) | Increases | Lower Tg | Enhances electron-donating character | mdpi.comktu.lt |
| Bulky/Aromatic Groups (e.g., phenyl) | Varies | Increases (more rigid structure) | Improves hole-transport; can lower energy levels | ktu.ltlnu.edu.cn |
| Electron-Withdrawing Groups (e.g., benzoyl) | Varies | Can increase thermal conductivity | Lowers HOMO/LUMO levels | acs.orgresearchgate.net |
Design Strategies for Tunable Optoelectronic Performance in 2,7-Carbazole Systems
The inherent properties of the 2,7-carbazole scaffold can be further tailored for specific optoelectronic applications through strategic molecular design. Key strategies include modulating the conjugation length and creating donor-acceptor architectures.
The effective conjugation length of a polymer backbone is a primary determinant of its electronic properties, including its absorption spectrum and bandgap. For 2,7-carbazole systems, the linear connectivity naturally promotes a more extended conjugation compared to 3,6-systems. mdpi.com This can be further controlled through copolymerization, where the 2,7-carbazole unit is alternated with other conjugated moieties, such as oligothiophenes or vinylene groups. researchgate.net Introducing these different units allows for precise tuning of the resulting copolymer's electronic structure and absorption characteristics. researchgate.net
A powerful design principle for organic electronic materials is the creation of donor-acceptor (D-A) structures. nih.gov In this approach, the electron-rich (donor) 2,7-carbazole unit is chemically linked to an electron-deficient (acceptor) moiety. mdpi.com This intramolecular charge transfer (ICT) interaction between the donor and acceptor components leads to a significant reduction in the material's bandgap and a broadening of its absorption spectrum into the visible light region. nih.gov
This strategy is widely employed in materials designed for organic solar cells. acs.orgresearchgate.net Theoretical and experimental studies have shown that in such D-A copolymers, the HOMO level is largely determined by the carbazole donor, while the LUMO level is controlled by the nature of the acceptor unit. researchgate.net This separation of control allows for the independent tuning of the frontier orbitals to optimize the energy level alignment for efficient charge separation at the donor-acceptor interface in a photovoltaic device. nih.govresearchgate.net
Considerations for Thermal Stability and Amorphous Glass Formation in 2,7-Carbazole Materials
For practical applications in electronic devices, materials must exhibit both high thermal stability and morphological stability over the device's lifetime. 2,7-carbazole derivatives have shown significant promise in meeting these requirements.
Many 2,7-disubstituted carbazole derivatives demonstrate excellent thermal stability, with thermal decomposition temperatures (Td), the point at which they lose 5% of their mass, often exceeding 350-400 °C. 140.122.64nih.govmdpi.com This robustness ensures that the material can withstand the temperatures involved in device fabrication and operation without degrading.
Equally important is the ability to form stable amorphous glasses. Amorphous materials lack long-range molecular order, which prevents the formation of grain boundaries that can trap charge carriers and lead to device failure. 140.122.64 2,7-carbazole derivatives show a strong tendency to form amorphous glasses with high glass transition temperatures (Tg), the temperature at which the material transitions from a rigid glassy state to a more rubbery state. ktu.ltnih.gov Tg values for these materials can range widely, from approximately 80 °C to over 200 °C, depending on the molecular structure. 140.122.64encyclopedia.pub As mentioned previously, incorporating bulky substituents at the N-position is a key strategy to increase Tg and enhance the morphological stability of the amorphous film. ktu.ltbohrium.com A higher Tg is desirable as it helps to prevent crystallization during long-term operation, thus enhancing device longevity. 140.122.64
| Compound Type | Glass Transition Temp (Tg) | Decomposition Temp (Td) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Diaryl-substituted 2,7-carbazoles | 87 - 217 °C | 388 - 480 °C | Arylamines at 2,7-positions | 140.122.64 |
| 2,7-carbazole-based polymers | ~60 - 70 °C | > 385 °C | Polymer backbone | researchgate.net |
| N-phenyl substituted 2,7-carbazoles | Higher Tg | - | Bulky N-substituent | ktu.lt |
| N-alkyl substituted 2,7-carbazoles | Lower Tg | - | Flexible N-substituent | ktu.lt |
| iDM1 (molecular glass) | 62.5 °C | 425 °C | 2,7-disubstituted molecule | mdpi.com |
Future Perspectives and Emerging Research Directions for 2,7 Dichloro 9h Carbazole
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 2,7-disubstituted carbazoles has traditionally been challenging due to the high reactivity of the 3,6- and 1,8-positions. bohrium.com However, the development of novel synthetic strategies is overcoming these hurdles, with a strong emphasis on sustainability and efficiency.
Future research is focused on creating more environmentally friendly and economically viable synthetic methods. This includes the exploration of "green chemistry" principles, such as the use of less hazardous reagents and solvents, and the development of one-pot syntheses that reduce reaction steps and waste. rsc.orgrsc.orgbohrium.com For instance, metal-free, one-pot syntheses of carbazoles from readily available starting materials like cyclohexanones and arylhydrazine hydrochlorides are being investigated. rsc.org Another promising approach involves the use of magnetically recoverable palladium nanocatalysts, which simplifies catalyst separation and recycling, thereby reducing costs and environmental impact. organic-chemistry.org
Researchers are also exploring innovative catalytic systems, such as iridium-catalyzed dehydrogenative cyclization and copper-catalyzed C-N coupling reactions, to synthesize carbazole (B46965) derivatives under milder conditions. organic-chemistry.org These methods offer high yields and tolerate a wide range of functional groups, paving the way for the synthesis of a diverse library of 2,7-carbazole derivatives. organic-chemistry.org Furthermore, visible-light-induced intramolecular C-H amination reactions using novel aryl sulfilimines as substrates are emerging as a mild and efficient route to carbazoles, avoiding the use of hazardous azides. d-nb.info
A summary of emerging sustainable synthetic methodologies is presented in the table below.
Table 1: Emerging Sustainable Synthetic Methodologies for Carbazole Derivatives
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| One-Pot Synthesis | Condensation, cyclization, and dehydrogenation in a single reaction vessel. rsc.org | Reduced waste, time, and resource consumption. |
| Metal-Free Catalysis | Utilizes molecular oxygen as an oxidant, avoiding heavy metal catalysts. rsc.org | Lower toxicity and environmental impact. |
| Magnetically Recoverable Nanocatalysts | Palladium nanocatalysts on a biochar support. organic-chemistry.org | Easy catalyst separation and recycling, cost-effective. |
| Iridium-Catalyzed Dehydrogenative Cyclization | Uses a copper co-catalyst and air as the terminal oxidant. organic-chemistry.org | Milder reaction conditions. |
| Visible-Light-Induced C-H Amination | Employs novel aryl sulfilimines as nitrene precursors. d-nb.info | Avoids hazardous reagents like azides. |
| Lignin-Based Synthesis | Utilizes lignin, a renewable biomass resource, as a precursor. rsc.org | Advances the use of sustainable feedstocks. |
Exploration of New Material Architectures (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks) Incorporating 2,7-Carbazole Units
The integration of 2,7-carbazole units into highly ordered, porous structures like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) represents a significant and promising research direction. These materials offer a unique combination of the inherent electronic properties of the carbazole moiety with the high surface area, tunable porosity, and structural regularity of the framework.
The incorporation of carbazole derivatives into MOFs has been shown to yield materials with interesting fluorescence properties, making them suitable for sensing applications. researchgate.netrsc.org For example, a carbazole-functionalized MOF has been successfully used for the efficient detection of antibiotics, pesticides, and nitroaromatic compounds. researchgate.netrsc.org The rigid and conjugated nature of the carbazole ligand contributes to the formation of a stable framework with accessible active sites for analyte interaction.
While the direct incorporation of 2,7-dichloro-9H-carbazole into COFs and MOFs is an area of active exploration, the broader use of functionalized 2,7-carbazole building blocks is gaining traction. The ability to pre-design the carbazole monomer with specific functionalities allows for the creation of frameworks with tailored properties, such as enhanced charge transport, selective guest binding, and catalytic activity. Future research will likely focus on the synthesis of novel 2,7-carbazole-based linkers for the construction of these advanced porous materials, opening up new possibilities in areas like gas storage, separation, catalysis, and chemical sensing.
Integration of 2,7-Carbazole Derivatives into Advanced Device Architectures and Multi-Functional Systems
Derivatives of 2,7-carbazole are being actively investigated for their integration into a variety of advanced electronic and optoelectronic devices. Their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics make them highly desirable components for next-generation technologies. tandfonline.comtandfonline.commdpi.com
In the realm of organic light-emitting diodes (OLEDs) , 2,7-carbazole derivatives are utilized as host materials for phosphorescent emitters, as well as hole-transporting and emitting materials. ontosight.aiscispace.commdpi.com140.122.64 The 2,7-linkage provides a more linear and rigid polymer backbone compared to the 3,6-linkage, which can lead to improved charge mobility. scispace.com140.122.64 Researchers are designing multifunctional carbazole-based molecules that combine different functionalities within a single molecule to enhance device performance and simplify device architecture. beilstein-journals.org
For organic photovoltaics (OPVs) , poly(2,7-carbazole)s are promising p-type (electron-donating) materials. bohrium.comtandfonline.comacs.org Their low-lying highest occupied molecular orbital (HOMO) energy levels and good hole mobility contribute to efficient charge generation and collection. bohrium.comscilit.com The ability to tune the bandgap of these polymers through copolymerization with various electron-accepting units allows for the optimization of light absorption across the solar spectrum. bohrium.comresearchgate.net
Beyond traditional devices, there is growing interest in incorporating 2,7-carbazole derivatives into multi-functional systems . This includes their use in sensors, where their fluorescence properties can be exploited for the detection of various analytes. beilstein-journals.org The development of carbazole-based materials with aggregation-induced emission (AIE) characteristics is particularly noteworthy, as these materials exhibit enhanced emission in the solid state, a desirable property for many sensing applications. rsc.org
Deepening Understanding of Fundamental Charge Dynamics and Excited State Processes in 2,7-Carbazole Systems
A thorough understanding of the fundamental photophysical processes that govern the behavior of 2,7-carbazole derivatives is crucial for the rational design of new and improved materials. Current research efforts are focused on elucidating the intricate details of charge transport and excited-state dynamics in these systems.
Charge transport in organic semiconductors is often described by a hopping mechanism, where charge carriers move between localized states. tandfonline.com The molecular packing and structural ordering of the material play a critical role in determining the efficiency of this process. tandfonline.com Studies on poly(2,7-carbazole)s have revealed their excellent hole-transporting properties, with mobilities reaching up to the order of 10⁻³ to 10⁻⁴ cm² V⁻¹ s⁻¹. scispace.com140.122.64acs.orgscilit.com The more linear and rigid nature of the 2,7-linked polymers is believed to facilitate better intermolecular packing and, consequently, more efficient charge hopping. tandfonline.com
The excited-state dynamics of carbazole and its derivatives are being investigated using a combination of spectroscopic techniques and theoretical calculations. acs.orgacs.orgcdnsciencepub.comresearchgate.netmdpi.com Upon photoexcitation, these molecules undergo a series of processes, including internal conversion, intersystem crossing, and fluorescence. researchgate.netmdpi.com The lifetime of the excited states and the quantum yields of radiative and non-radiative decay pathways are key parameters that influence the performance of optoelectronic devices. acs.orgmdpi.com For instance, the relative planarity of the molecule in its excited state can enhance conjugation and affect emission properties. acs.orgcdnsciencepub.com The nature of the solvent and the presence of substituents can also significantly impact the photophysical behavior. acs.orgresearchgate.netmdpi.com
A summary of key photophysical properties of carbazole derivatives is provided in the table below.
Table 2: Key Photophysical Properties of Carbazole Derivatives
| Property | Description | Significance |
|---|---|---|
| Hole Mobility | The ease with which positive charge carriers move through the material. tandfonline.comscispace.com140.122.64acs.orgscilit.com | Crucial for efficient charge extraction in devices like OPVs and OFETs. |
| Excited State Lifetime | The average time a molecule spends in an excited state before returning to the ground state. researchgate.netmdpi.com | Influences the probability of desired processes like light emission or charge separation. |
| Fluorescence Quantum Yield | The ratio of emitted photons to absorbed photons. beilstein-journals.orgacs.org | A measure of the material's light-emitting efficiency. |
| Intersystem Crossing | A non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. researchgate.netmdpi.com | Important for phosphorescent OLEDs and can be a loss mechanism in fluorescent devices. |
Computational Design and High-Throughput Screening of Next-Generation 2,7-Carbazole Materials
The vast chemical space of possible 2,7-carbazole derivatives presents both an opportunity and a challenge for materials discovery. Computational design and high-throughput screening (HTS) are emerging as powerful tools to accelerate the identification of promising new materials with desired properties.
Computational modeling , particularly using Density Functional Theory (DFT), allows for the prediction of key electronic and optical properties of molecules before they are synthesized in the lab. scilit.comtandfonline.comresearchgate.net This includes the calculation of HOMO and LUMO energy levels, which are critical for determining charge injection and transport characteristics, as well as absorption and emission spectra. scilit.comtandfonline.comresearchgate.netnih.gov Theoretical studies can provide valuable insights into structure-property relationships, guiding the rational design of new molecules with optimized performance. mdpi.comscilit.comresearchgate.net For example, theoretical calculations have been used to investigate the effect of different comonomers on the bandgap of poly(2,7-carbazole) derivatives for solar cell applications. scilit.comresearchgate.net
High-throughput screening (HTS) combines automated synthesis and characterization with computational modeling to rapidly evaluate large libraries of compounds. chemrxiv.orgfrontiersin.orgoaepublish.com This approach can significantly accelerate the discovery of new materials by identifying promising candidates for further investigation. frontiersin.orgoaepublish.com Machine learning algorithms are also being employed to analyze the large datasets generated by HTS and to develop predictive models that can guide the design of new materials with even greater efficiency. frontiersin.org
The integration of computational design, HTS, and machine learning is poised to revolutionize the field of organic electronics, enabling the rapid and cost-effective development of next-generation 2,7-carbazole materials for a wide range of applications.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2,7-Dichloro-9H-carbazole?
- Methodology : Key synthetic strategies include Williamson ether synthesis and N-alkylation reactions for halogenated carbazole derivatives. For example, 3-Chloro-9H-carbazole synthesis involves bromination/chlorination of carbazole precursors followed by purification via column chromatography (SiO₂, cyclohexane:EtOAc) . Reaction intermediates should be characterized using NMR and HPLC to confirm purity and structural integrity .
- Note : Avoid uncontrolled reaction conditions (e.g., excess halogenating agents) to prevent byproducts like polyhalogenated impurities .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Methodology :
- X-ray crystallography for definitive structural confirmation (e.g., bond angles, planarity deviations in carbazole derivatives) .
- GC-MS or HPLC to assess purity, especially for detecting trace halogenated contaminants .
- UV-Vis spectroscopy to evaluate optical properties (e.g., absorption coefficients >10⁵ cm⁻¹ for optoelectronic applications) .
Q. How can environmental exposure risks of halogenated carbazoles be assessed?
- Methodology : Conduct bioaccumulation studies using fish models (e.g., Great Lakes species) to measure tissue concentrations via LC-MS . Pair with sediment core analysis to track temporal trends of polyhalogenated carbazoles . Include controls for abiotic degradation (e.g., UV exposure) to differentiate biotic vs. abiotic persistence .
Advanced Research Questions
Q. How can researchers optimize the optoelectronic properties of this compound derivatives for photovoltaic applications?
- Methodology :
- Engineer bandgaps via substituent modulation (e.g., electron-withdrawing groups like Cl or Br) to align HOMO/LUMO levels with fullerene acceptors (e.g., PCBM) .
- Use electrochemical polymerization to create conductive copolymers (e.g., carbazole-EDOT systems) with enhanced charge mobility (~10 cm²/V·s) .
- Validate performance in bulk-heterojunction solar cells by measuring open-circuit voltage (Voc) and energy-conversion efficiency under AM1.5G illumination .
Q. How should contradictory data on the environmental persistence and bioaccumulation of halogenated carbazoles be addressed?
- Methodology :
- Perform multi-matrix validation : Compare sediment, water, and biota samples to identify compartment-specific degradation pathways .
- Apply isotopic labeling (e.g., ¹³C-carbazole) to trace metabolite formation in controlled microcosms.
- Use meta-analysis to reconcile discrepancies (e.g., conflicting bioaccumulation factors in fish studies) by standardizing lipid-normalization protocols .
Q. What strategies mitigate cytotoxicity in carbazole derivatives designed for biological applications?
- Methodology :
- Introduce polar substituents (e.g., pyridinylmethyl groups) to reduce lipophilicity and nonspecific membrane interactions .
- Conduct QSAR modeling to predict androgen/estrogen receptor binding affinity and prioritize low-toxicity candidates .
- Validate in vitro using HEK293 cell assays with IC₅₀ profiling against control compounds .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
